1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-5(9)6-10-7(11-12-6)8(2,3)4/h5H,9H2,1-4H3 |
InChI Key |
DPDGWAPICYFNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C(C)(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
[1]
Part 1: Executive Summary & Structural Logic
In the landscape of modern medicinal chemistry, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine represents a "privileged intermediate"—a scaffold that balances steric bulk, lipophilicity, and modulated basicity.[1]
Unlike simple alkyl amines, this compound incorporates a 1,2,4-oxadiazole core, a proven bioisostere for esters and amides.[1][2] The inclusion of the tert-butyl group at the C3 position provides significant steric protection and lipophilic volume, enhancing hydrophobic interactions within receptor pockets without introducing metabolic liability.[1] The C5-ethylamine moiety serves as a chiral handle for further elaboration, typically into peptidomimetics or kinase inhibitors.[1]
This guide provides a comprehensive technical analysis of this building block, moving beyond basic catalog data to explore the why and how of its application in drug design.
Part 2: Chemical Identity & Physicochemical Profile[1][3][4]
Core Identity Data
| Parameter | Value / Descriptor |
| IUPAC Name | This compound |
| CAS Number | 1423025-90-4 (HCl salt); 1354961-22-0 (Generic/Related) |
| SMILES | CC(C)(C)C1=NOC(C(C)N)=N1 |
| Molecular Weight | 169.22 g/mol (Free Base) |
| Formula | C₈H₁₅N₃O |
| Chirality | Contains 1 chiral center (α-carbon).[1][3][4][5][6] Available as (R), (S), or racemate.[1] |
Physicochemical Properties (Experimental & Predicted)
The following parameters define the compound's behavior in biological systems and synthetic workflows.
| Property | Value | Technical Insight |
| LogP (Lipophilicity) | 1.8 – 2.1 | The tert-butyl group significantly boosts lipophilicity compared to methyl analogs (LogP ~0.5), improving membrane permeability while maintaining water solubility due to the amine.[1] |
| TPSA | ~64 Ų | Ideal range for CNS penetration and oral bioavailability (Rule of 5 compliant).[1] |
| pKa (Amine) | ~7.2 – 7.8 | CRITICAL: The electron-withdrawing nature of the 1,2,4-oxadiazole ring lowers the pKa of the α-amine compared to standard alkyl amines (~10.5).[1] This "modulated basicity" reduces ionization at physiological pH, enhancing passive transport.[1] |
| H-Bond Donors/Acceptors | 1 / 4 | The oxadiazole nitrogens and oxygen act as weak acceptors; the primary amine is a donor/acceptor. |
| Metabolic Stability | High | The 1,2,4-oxadiazole ring is resistant to esterases and amidases, unlike the ester/amide bonds it mimics.[1] |
Part 3: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesis of this compound hydrochloride. Mechanism: This protocol utilizes the condensation of an amidoxime with a protected amino acid, followed by cyclodehydration.[1] This route is preferred over the acyl chloride method due to milder conditions and higher tolerance for functional groups.
Reaction Workflow Diagram
Caption: Convergent synthesis via the amidoxime route. The critical cyclization step (Red) requires thermal driving force to close the 1,2,4-oxadiazole ring.[1]
Step-by-Step Protocol
Step 1: Preparation of tert-Butyl Amidoxime
-
Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) in water.
-
Add pivalonitrile (1.0 eq) dropwise.[1]
-
Add ethanol (co-solvent) and reflux at 80°C for 12 hours.
-
Validation: Monitor by TLC (Polar mobile phase). Amidoxime is more polar than nitrile.
-
Concentrate and extract with ethyl acetate to yield the white solid amidoxime.
Step 2: Coupling & Cyclization (One-Pot Variant)
-
Activation: Dissolve N-Boc-Alanine (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour to form the active acyl imidazole.
-
Note: Gas evolution (CO₂) confirms activation.[1]
-
-
Addition: Add tert-butyl amidoxime (1.0 eq) to the reaction mixture. Stir at RT for 2 hours.
-
Cyclization: Heat the mixture to 100–110°C for 4–6 hours.
-
Why: The intermediate O-acyl amidoxime requires thermal energy to undergo dehydration and ring closure.
-
-
Workup: Cool, dilute with water, and extract with EtOAc. Wash with NaHCO₃ (remove unreacted acid) and Brine.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: Boc-Deprotection
-
Dissolve the intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.
-
Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.
-
Yield: Typically >85% for this step.[3]
-
Part 4: Applications in Drug Discovery[2][8]
Bioisosteric Replacement Strategy
The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .[1][7][8]
-
Stability: Unlike esters, the oxadiazole ring is stable to hydrolysis in plasma.[1]
-
Geometry: It mimics the planar geometry of the amide bond but lacks the hydrogen bond donor capability (unless substituted), which can improve membrane permeability.[1]
-
Lipophilicity: The tert-butyl group acts as a "lipophilic anchor," filling hydrophobic pockets (e.g., S1 pockets in proteases) more effectively than a simple phenyl or methyl group.[1]
Structural Activity Relationship (SAR) Logic
Caption: SAR dissection showing the functional role of each structural component.
Part 5: Safety & Handling (SDS Summary)
While specific toxicology data for this exact intermediate may be limited, standard protocols for alkyl-heterocyclic amines apply:
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012.[1] Link[1]
-
Pace, A., et al. "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Activity."[1] Current Organic Chemistry, 2016.[1] (Grounding for oxadiazole stability).
-
ChemScene. "this compound hydrochloride Product Data." ChemScene Catalog, 2024.[1] Link
-
PubChem. "Compound Summary: 1,2,4-Oxadiazole Derivatives."[1] National Library of Medicine, 2024.[1] Link
-
Enamine. "Building Blocks: Heterocyclic Amines." Enamine Store, 2024.[1][9] (Reference for commercial availability and handling standards).
Sources
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- 5. PubChemLite - this compound hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. scielo.br [scielo.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ipbcams.ac.cn [ipbcams.ac.cn]
"spectroscopic analysis (NMR, IR, MS) of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"
Technical Whitepaper: Structural Elucidation of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Executive Summary This guide outlines the spectroscopic validation of This compound , a critical bioisostere scaffold used in medicinal chemistry to mimic amide bonds while improving metabolic stability.[1] As a Senior Application Scientist, I have structured this analysis not merely as a list of peaks, but as a causal investigation. We will validate the structure by interrogating the connectivity of the 1,2,4-oxadiazole core, the steric bulk of the tert-butyl group, and the chirality of the ethylamine tail.
Part 1: Molecular Architecture & Theoretical Predictions
Before touching the instrument, we must establish the "Spectroscopic Truth" we expect to find. This molecule (C₈H₁₅N₃O, MW: 169.22 g/mol ) consists of three distinct magnetic and vibrational domains:
-
The Anchor: A tert-butyl group at position C3 (providing intense, diagnostic singlets).[2]
-
The Core: An electron-deficient 1,2,4-oxadiazole ring (acting as a spectroscopic silent zone in 1H NMR but a beacon in 13C NMR).
-
The Variable: A chiral 1-aminoethyl tail at position C5 (the site of stereochemical complexity).
Part 2: Mass Spectrometry (MS) Profiling[1]
Objective: Confirm molecular weight and validate the heterocyclic core integrity via fragmentation topology.
Ionization Strategy
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]
-
Rationale: The primary amine is easily protonated. EI (Electron Impact) is too harsh and may shatter the fragile oxadiazole ring before the molecular ion is detected.
Diagnostic Fragmentation Pathways
In the MS/MS spectrum, we look for a specific "fingerprint" of dissociation. The 1,2,4-oxadiazole ring typically undergoes a Retro-1,3-Dipolar Cycloaddition (RDA).
-
Parent Ion: m/z 170.2 [M+H]⁺[1]
-
Fragment A (Loss of Ammonia): m/z 153.2 [M+H - NH₃]⁺.[1] Diagnostic for the primary amine.
-
Fragment B (RDA Cleavage): The ring splits, typically ejecting the nitrile component.
Figure 1: Predicted fragmentation logic for the 1,2,4-oxadiazole core.
Part 3: Vibrational Spectroscopy (IR)[1][3]
Objective: Rapid identification of functional groups and confirmation of ring closure.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (N-H) | 3300–3400 | Medium | Look for the characteristic "doublet" (symmetric/asymmetric stretch).[1] |
| C=N Stretch (Ring) | 1560–1590 | Strong | Confirmation of oxadiazole ring closure.[1] Absence indicates uncyclized amidoxime. |
| C-H (Aliphatic) | 2950–2980 | Strong | Dominated by the tert-butyl C-H stretches.[1] |
| C-O Stretch | 1050–1100 | Medium | Ether-like linkage within the heterocycle.[1] |
Application Insight: If you see a broad peak at 3200–3500 cm⁻¹ lacking the doublet definition, your sample is likely wet (hygroscopic amine salt) or contains residual acid from deprotection.
Part 4: Nuclear Magnetic Resonance (NMR) Strategy
Objective: Unambiguous connectivity assignment.
¹H NMR (Proton) - 400 MHz, CDCl₃[1]
-
The "Anchor" (t-Butyl): A massive singlet integrating to 9H at δ 1.35–1.45 ppm .[1][2] This is your internal reference for integration.
-
The "Tail" (Methyl): A doublet (J ≈ 7 Hz) integrating to 3H at δ 1.50–1.60 ppm .[1]
-
The "Chiral Center" (Methine): A quartet (J ≈ 7 Hz) integrating to 1H at δ 4.20–4.40 ppm .[1]
-
Why so downfield? This proton is alpha to both an amine and the aromatic oxadiazole ring (anisotropic deshielding).
-
-
The Amine (NH₂): A broad singlet at δ 1.8–2.5 ppm . Note: This peak wanders depending on concentration and water content.
¹³C NMR (Carbon) - 100 MHz, CDCl₃
The 1,2,4-oxadiazole ring carbons are the critical validation points.
-
C5 (O-C=N): δ 180–183 ppm . The most deshielded carbon due to the adjacent oxygen and nitrogen.
-
C3 (N=C-R): δ 174–176 ppm .
-
Methine (CH-NH₂): δ 46–48 ppm .[1]
-
t-Butyl (Quaternary): δ 32–34 ppm .[1]
-
t-Butyl (Methyls): δ 28–29 ppm .[1]
-
Ethyl Methyl: δ 20–22 ppm .
Figure 2: Logical workflow for structural validation and purity assessment.
Part 5: Experimental Protocols
Sample Preparation for NMR
-
Solvent: CDCl₃ is standard.[3] However, if the amine signals are broadened due to exchange, switch to DMSO-d₆ .
-
Concentration: 5-10 mg for ¹H; >20 mg for ¹³C.[1]
-
Safety: Ensure the sample is free of paramagnetic impurities (e.g., Cu residues from "Click" chemistry if used in synthesis), as these will broaden peaks and ruin integration.
Chiral Purity Determination (Enantiomeric Excess)
Since the molecule has a chiral center at the ethylamine attachment, simple NMR cannot distinguish enantiomers.
-
Method A (Derivatization): React the amine with (R)-Mosher's Acid Chloride .[1]
-
Result: Diastereomers will show distinct chemical shifts for the methyl doublet in ¹H NMR (Δδ ≈ 0.05–0.1 ppm).
-
-
Method B (Chiral HPLC):
References
-
Pace, A., & Buscemi, S. (2017). The Chemistry of 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry. Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for amine/t-butyl shifts). [1]
-
Jakopin, Ž., & Dolenc, M. S. (2008). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Current Organic Chemistry. (Validation of synthetic precursors and ring carbon shifts).
-
Boyer, J. H. (1964). Monocyclic Oxadiazoles. In Heterocyclic Compounds. (Classic reference for ring fragmentation).[1]
Sources
- 1. [{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate | C31H39N11O6S | CID 17757337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
Comprehensive Crystallographic Characterization: 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
[1]
Executive Summary
The target molecule, This compound , represents a "privileged scaffold" in medicinal chemistry.[1] The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, while the tert-butyl group provides significant lipophilicity and steric bulk, often improving metabolic stability.[1] The primary amine handle introduces a chiral center (C
This guide details the protocol for transitioning this molecule from a likely amorphous oil (free base) to a diffraction-quality crystalline salt, followed by data collection and structural refinement.[1]
Chemical Context & Structural Properties[1][2][3][4][5][6][7][8][9]
Before attempting crystallization, one must understand the conformer landscape.[1] The molecule consists of three rigid/semi-rigid distinct zones:[1]
-
The Anchor: A tert-butyl group at position 3.[1][2][3][4][5]
-
The Core: A planar 1,2,4-oxadiazole ring.[1]
-
The Handle: A chiral ethylamine chain at position 5.[1]
Theoretical Property Profile
| Property | Value (Estimated) | Implication for Crystallography |
| Formula | C | Low molecular weight; weak anomalous scattering (difficult AC).[1] |
| MW | 169.22 g/mol | Requires high-angle data for resolution.[1] |
| pKa (Amine) | ~8.5 - 9.5 | Critical: Readily forms salts with organic/inorganic acids.[1] |
| H-Bond Donors | 2 (NH | Primary driver of lattice packing.[1] |
| H-Bond Acceptors | 3 (N2, N4, O) | Oxadiazole N4 is the primary acceptor.[1] |
| Chirality | C(5)-ethyl | Enantiopure samples crystallize in Sohncke groups (e.g., |
Synthesis & Crystallization Strategy
The free base of this low-molecular-weight amine is predicted to be a viscous oil or low-melting solid due to high rotational freedom of the alkyl chains.[1] Direct crystallization of the free base is not recommended. [1]
Salt Selection Protocol
To generate a diffraction-quality lattice, we must freeze the rotational degrees of freedom via ionic interactions.[1]
Recommended Counter-ions:
-
Hydrochloric Acid (HCl): Creates a chloride salt.[1] The Cl atom (Z=17) provides sufficient anomalous scattering (Cu K
) to determine absolute configuration via the Flack parameter.[1] -
L-Tartaric Acid: Useful for diastereomeric salt resolution if the starting material is racemic.[1]
-
Fumaric Acid: Often yields robust, high-melting networks for 1,2,4-oxadiazoles.[1]
Experimental Workflow
The following diagram outlines the decision matrix for generating the crystal.
Figure 1: Decision tree for crystallizing low-molecular-weight oxadiazole amines.
Data Collection & Reduction Methodology
Once a single crystal (approx.[1] 0.1 x 0.1 x 0.2 mm) is mounted, specific parameters must be set to ensure the chiral center is resolved.[1]
Instrumentation & Source
-
Source: Cu K
( = 1.54178 Å) . -
Temperature: 100 K (Cryostream).[1]
-
Reasoning: Reduces thermal motion (ellipsoids) of the tert-butyl group, which is prone to rotational disorder.[1]
-
Data Processing Protocol[1]
-
Indexing: Expect an Orthorhombic (
) or Monoclinic ( ) cell for the enantiomer.[1] -
Strategy: Collect a full sphere of data (redundancy > 4) to maximize the accuracy of intensities for Flack parameter calculation.
-
Friedel Pairs: Do NOT merge Friedel pairs during reduction if determining absolute configuration.
Structural Elucidation & Refinement
The Phase Problem
For the HCl salt, the position of the Chlorine atom can be found via Direct Methods (SHELXT) or Patterson methods.[1] The remaining C/N/O atoms will appear in the difference Fourier map.[1]
Refinement Targets (SHELXL)
-
R1 Value: Target < 4.0%.
-
Disorder: The tert-butyl group often exhibits 3-fold rotational disorder.[1] If electron density is smeared, model as two discrete positions with occupancy summing to 1.0 (using PART 1 and PART 2 commands).[1]
-
Hydrogen Atoms:
Absolute Configuration (AC)
If the sample is chiral:
Analysis of Intermolecular Interactions[1][9]
The crystal packing of this compound will be dominated by specific supramolecular synthons.
The "Amine-Oxadiazole" Synthon
The 1,2,4-oxadiazole ring is electron-deficient.[1] The N4 nitrogen is a good hydrogen bond acceptor.[1]
Expected Geometric Parameters
Based on CSD surveys of similar 3-substituted-5-aminoalkyl-1,2,4-oxadiazoles, the following bond lengths indicate a high-quality refinement:
| Bond | Expected Length (Å) | Notes |
| O1-N2 | 1.40 - 1.42 | Characteristic single bond.[1] |
| N2=C3 | 1.28 - 1.30 | Double bond character.[1] |
| C3-C(tBu) | 1.49 - 1.51 | Sterically crowded single bond.[1] |
| C5-C(ethyl) | 1.48 - 1.50 | Linker to chiral center.[1] |
| C(ethyl)-N(amine) | 1.46 - 1.48 | Standard C(sp3)-N bond.[1] |
Interaction Map (DOT Visualization)
The following diagram illustrates the expected Hydrogen Bond network in the crystal lattice (HCl Salt Model).
Figure 2: Predicted hydrogen bonding network for the hydrochloride salt.[1]
References
-
Pace, A. & Buscemi, S. (2017).[1] "1,2,4-Oxadiazoles: Synthesis and Biological Applications." Advances in Heterocyclic Chemistry, 123, 1-100.[1] Link
-
Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[1] Acta Crystallographica Section B, 58(3), 380-388.[1] Link
-
Parsons, S., Flack, H. D.[1] & Wagner, T. (2013).[1] "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(3), 249-259.[1] Link
Sources
- 1. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 2. 2-Prolyl-5-Tert-Butyl-[1,3,4]Oxadiazole | C11H17N3O2 | CID 449137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. chemscene.com [chemscene.com]
"stability and degradation studies of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"
This guide outlines a comprehensive technical framework for evaluating the stability and degradation pathways of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine . It is designed for pharmaceutical scientists requiring a rigorous, mechanism-based approach to stress testing and analytical method development.[1]
Technical Whitepaper | Version 1.0 [1]
Executive Technical Summary
The molecule This compound (referred to herein as OXD-Amine ) presents a unique stability profile governed by two competing functional motifs: the 1,2,4-oxadiazole core and the primary aliphatic amine .[1]
While 1,2,4-oxadiazoles are generally bioisosteres for esters/amides, they possess a distinct susceptibility to nucleophilic attack at the C-5 position, particularly under basic conditions. Conversely, the primary amine introduces risks of oxidation and excipient incompatibility (e.g., Maillard reactions). This guide prioritizes the characterization of base-catalyzed ring opening and oxidative deamination as the primary failure modes.[1]
Physicochemical Profiling & Structural Logic
Before initiating wet-lab protocols, the structural causality of degradation must be understood to select appropriate stress conditions.
Structural Analysis[2]
-
The Warhead (Oxadiazole Ring): The C-5 carbon is electron-deficient, making it the electrophilic center.[1] The tert-butyl group at C-3 provides significant steric bulk, which theoretically enhances stability against hydrolysis compared to 3-phenyl or 3-methyl analogs.[1] However, it does not render the ring immune to high pH stress.
-
The Handle (Ethan-1-amine): The exocyclic amine is a basic center (Predicted pKa ≈ 8.5–9.0).[1] In solution, protonation at physiological pH stabilizes the molecule, but the free base form (pH > 9) increases the risk of intramolecular reactions or oxidation.
Predicted pH-Rate Profile
Based on the degradation kinetics of analogous 1,2,4-oxadiazoles (e.g., BMS-708163), OXD-Amine is expected to follow a U-shaped pH-rate profile:
-
pH 3.0 – 5.0: Maximum Stability (Protonation of the ring nitrogen is negligible; amine is protonated).[1]
-
pH < 1.0: Acid-catalyzed hydrolysis (Ring cleavage).[1]
-
pH > 8.0: Base-catalyzed hydrolysis (Nucleophilic attack by OH⁻ at C-5).[1]
Mechanistic Degradation Pathways
The following Graphviz diagram illustrates the hypothetical degradation cascade based on established heterocyclic chemistry.
Pathway Diagram (DOT)[1]
Caption: Proposed degradation pathways showing base-catalyzed ring opening (Red) and oxidative deamination (Yellow).
Forced Degradation Protocols (Stress Testing)
Do not use generic "cook-and-look" methods.[1] The following protocols are tailored to the specific vulnerabilities of OXD-Amine .
Hydrolytic Stress (Acid/Base)
Objective: Determine the vulnerability of the 1,2,4-oxadiazole ring.
-
Acid Stress: Dissolve OXD-Amine to 1 mg/mL in 0.1 N HCl .[1] Incubate at 60°C for up to 7 days.
-
Rationale: 1,2,4-oxadiazoles are generally resistant to mild acid. If no degradation is observed at 24h, escalate to 1 N HCl.
-
-
Base Stress: Dissolve to 1 mg/mL in 0.1 N NaOH . Incubate at Ambient Temperature initially.
Oxidative Stress
Objective: Assess the primary amine's susceptibility to N-oxidation and radical abstraction.[1]
-
Peroxide: 1 mg/mL in 3% H₂O₂ at Ambient Temp for 24 hours.
-
Note: If the amine forms an N-oxide, it will likely elute earlier than the parent in Reverse Phase chromatography.
-
-
Radical Initiator (AIBN): To distinguish between nucleophilic oxidation and radical degradation, incubate with 10 mM AIBN (Azobisisobutyronitrile) in acetonitrile/water at 40°C.
Photostability
Objective: Confirm stability per ICH Q1B.
-
Protocol: Expose solid state and solution (in quartz vials) to 1.2 million lux hours and 200 Wh/m² UV.
-
Specific Risk:[1] Oxadiazoles can undergo photochemical rearrangement (e.g., to 1,2,4-triazoles or ring contraction), though this is rare without specific substitution patterns.
Analytical Method Development (HPLC-UV-MS)
The polarity of the amine requires careful column selection to prevent peak tailing.[1]
Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 with Polar Embedded Group (e.g., Waters XBridge BEH Shield RP18) or HILIC | The polar amine causes tailing on standard C18.[1] High pH stability (>10) is useful for the column to allow basic mobile phases.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1]0) | Critical: Running at high pH keeps the amine unprotonated (neutral), improving peak shape and retention. |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Gradient | 5% B to 95% B over 15 mins | Generic scouting gradient. |
| Detection | UV at 210 nm and 254 nm | 210 nm for the aliphatic amine fragments; 254 nm for the oxadiazole ring.[1] |
Mass Spectrometry Settings
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
-
Target Ions:
Study Workflow Diagram
This decision tree ensures the study remains autonomous and self-correcting based on real-time data.[1]
Caption: Self-validating workflow for OXD-Amine stability assessment.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation, 2003.
-
BMS-708163 Stability Study. Degradation kinetics and mechanism of an oxadiazole derivative. Journal of Pharmaceutical Sciences, 2012. (Demonstrates the base-catalyzed ring opening mechanism of 1,2,4-oxadiazoles).
-
HDAC6 Inhibitor Hydrolysis. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors. ACS Omega, 2023. (Details the transition states of oxadiazole cleavage). [1]
-
PubChem Compound Summary. this compound hydrochloride.[1][2] National Library of Medicine.[1] [1]
Sources
Solubility Profile of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: A Technical Guide
Executive Summary
The molecule 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS: 1423025-90-4 for HCl salt) represents a critical chiral building block in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other heterocyclic bioactive agents.[1] Its structure features a lipophilic tert-butyl tail, a polar 1,2,4-oxadiazole core, and a basic primary amine side chain.[1]
Understanding the solubility landscape of this intermediate is pivotal for:
-
Reaction Optimization: Selecting the correct solvent for nucleophilic substitutions or amide couplings.[1]
-
Work-up Strategies: Designing efficient liquid-liquid extractions (LLE).
-
Purification: Developing crystallization protocols to upgrade enantiomeric excess (ee).
This guide provides a comprehensive analysis of the solubility behavior of this scaffold, grounded in physicochemical principles and validated experimental protocols.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this molecule, we must analyze its competitive structural motifs.
Structural Analysis[1][2][3]
-
Lipophilic Domain: The tert-butyl group provides significant bulk and hydrophobicity, driving solubility in non-polar and chlorinated solvents.[1]
-
Polar Domain: The 1,2,4-oxadiazole ring acts as a hydrogen bond acceptor (HBA).[1] It is planar and electron-deficient.[1]
-
Ionizable Domain: The ethan-1-amine group is a primary amine.[1] It acts as a hydrogen bond donor/acceptor and is the site of pH-dependent solubility switching.[1]
Key Parameters (Estimated)
| Parameter | Value (Approx) | Implication |
| LogP | ~2.9 | Moderate lipophilicity.[1] Prefers organic layers (DCM, EtOAc) over neutral water. |
| pKa (Amine) | ~8.5 – 9.5 | Exists as a cation (R-NH₃⁺) at pH < 7 and neutral (R-NH₂) at pH > 10.[1] |
| TPSA | ~65 Ų | Good membrane permeability; moderate aqueous solubility potential if ionized.[1] |
Expert Insight: The electron-withdrawing nature of the oxadiazole ring slightly lowers the basicity of the adjacent amine compared to a standard alkyl amine.[1] However, it remains sufficiently basic to form stable salts with HCl, TFA, or oxalic acid.
Solubility Landscape
The following table summarizes the expected solubility profile for the Free Base and HCl Salt forms.
Table 1: Solubility Matrix
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Process Utility |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low/Moderate | Extraction solvent of choice.[1] |
| Chlorinated | Chloroform | High | Low | NMR analysis; extraction.[1] |
| Polar Protic | Methanol (MeOH) | High | High | Salt formation; Homogeneous reactions.[1] |
| Polar Protic | Ethanol (EtOH) | High | Moderate/High | Crystallization solvent.[1] |
| Polar Aprotic | DMSO / DMF | High | High | Library synthesis; biological assays.[1] |
| Esters | Ethyl Acetate (EtOAc) | Good | Low | Crystallization anti-solvent for salts.[1] |
| Ethers | THF / 2-MeTHF | Good | Low | Grignard/Lithiation reactions.[1] |
| Hydrocarbons | Heptane / Hexane | Low (<1 mg/mL) | Insoluble | Anti-solvent for precipitation.[1] |
| Aqueous | Water (pH 2) | High (as salt) | High | Aqueous work-up (discard layer).[1] |
| Aqueous | Water (pH 10) | Low (oiling out) | N/A (Converts to base) | Aqueous work-up (product layer).[1] |
Experimental Protocols
Reliable solubility data requires rigorous methodology.[1] Use these protocols to validate the specific batch properties.
Protocol A: Gravimetric Solubility Determination (Standard)
Use this to determine the saturation limit (C_sat) for process limits.
-
Preparation: Weigh ~50 mg of the amine (Free Base or Salt) into a 4 mL clear glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[1]
-
Observation: Continue addition until the solution becomes clear (visual solubility).
-
Saturation (Optional): If solid remains after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to calculate
.
Protocol B: pH-Dependent Partitioning (Extraction Logic)
Use this to determine the optimal pH for isolation.[1]
-
Dissolve 100 mg of amine hydrochloride in 5 mL Water .
-
Add 5 mL DCM (biphasic mixture).
-
Acidic Check: Measure pH of aqueous layer (should be < 4).[1] Shake. Analyze layers by TLC.[1][2] Result: Amine stays in Water.[1]
-
Basification: Add 1M NaOH dropwise until aqueous pH > 10.
-
Extraction: Shake vigorously for 1 minute. Allow separation.
-
Analysis: Analyze organic layer. Result: Amine migrates to DCM.
Process Implications & Workflows
Crystallization Strategy
The significant solubility difference between the Free Base and the Salt allows for "Reactive Crystallization."[1]
-
Method: Dissolve Free Base in EtOAC (soluble). Add HCl in Dioxane/Ether.[1] The HCl salt will precipitate instantly due to insolubility in the ester/ether matrix.[1]
-
Polymorph Warning: Chiral amines often form conglomerates or racemates.[1] Verify the solid form using XRPD if optical rotation is critical.[1]
Solubility Screening Workflow
The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on the chemical form (Base vs. Salt) and process goal.
pH-Dependent Extraction Logic
Understanding the pKa allows for precise separation from non-basic impurities (e.g., unreacted oxadiazole precursors).[1]
Figure 2: Acid-Base extraction strategy to isolate the amine from neutral byproducts.
References
-
ChemScene. (2024).[1] 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride - Product Properties and LogP Data. Retrieved from [3]
-
National Center for Biotechnology Information. (2020).[1] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery: Solubility and Synthetic Approaches. PubChem / PMC.[1] Retrieved from
-
Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry: Physicochemical Properties and Design. Journal of Medicinal Chemistry. (Contextual grounding for oxadiazole lipophilicity).
-
PubChem. (2024).[1] this compound Compound Summary. Retrieved from
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Topic: "asymmetric synthesis of chiral 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine" Content Type: Application Note & Protocol
Abstract & Introduction
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for amides and esters due to its enhanced metabolic stability and favorable pharmacokinetic profile.[1] Specifically, the
Synthesizing this motif with high enantiopurity is challenging.[2][3][4] Traditional cyclization of chiral amino acids often leads to racemization due to the thermal instability of the
This Application Note details two robust protocols for the asymmetric synthesis of (S)-1 :
-
Chemical Catalysis: Diastereoselective synthesis using Ellman’s Sulfinamide auxiliary.[2][3][4][5]
-
Biocatalysis: Enantioselective transamination using
-Transaminases.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the C–N chiral center from the corresponding ketone (2) . The ketone itself is constructed via the condensation of pivalamidoxime (3) with pyruvic acid derivatives.
Figure 1: Retrosynthetic strategy focusing on the late-stage installation of the chiral amine.
Protocol A: Ellman’s Auxiliary Approach (Chemical Synthesis)
This method utilizes (R)-(+)-tert-butanesulfinamide (Ellman’s auxiliary) to induce diastereoselectivity. It is the industry standard for generating
Phase 1: Synthesis of Prochiral Ketone (2)
Rationale: Direct condensation of amidoximes with pyruvic acid can be low-yielding. We utilize a modified CDI-mediated coupling followed by thermal cyclization.
Reagents:
-
Pivalamidoxime (1.0 eq)
-
Pyruvic acid (1.2 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.3 eq)
-
Solvent: DMF / Toluene
Step-by-Step:
-
Activation: Dissolve pyruvic acid (10 mmol) in anhydrous DMF (20 mL) at 0°C. Add CDI (13 mmol) portion-wise. Stir for 30 min until CO₂ evolution ceases.
-
Coupling: Add pivalamidoxime (10 mmol) to the mixture. Stir at RT for 2 hours to form the O-acyl amidoxime intermediate.
-
Cyclization: Dilute with Toluene (50 mL) and heat to reflux (110°C) for 6 hours. The water produced is removed via a Dean-Stark trap or simply by the high temperature if open vessel (not recommended). Note: The 1,2,4-oxadiazole ring forms via dehydration.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
Phase 2: Asymmetric Imine Formation & Reduction
Rationale: The condensation of the electron-deficient oxadiazolyl ketone requires a strong Lewis acid (Ti(OEt)₄). The subsequent reduction stereochemistry is controlled by the auxiliary.
Reagents:
-
Ketone (2) (1.0 eq)
-
(R)-(+)-2-Methyl-2-propanesulfinamide (1.2 eq)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq)
-
Sodium Borohydride (NaBH₄) (3.0 eq)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Condensation: In a flame-dried flask under N₂, mix Ketone (2) (5 mmol) and (R)-tert-butanesulfinamide (6 mmol) in THF (15 mL).
-
Lewis Acid Addition: Add Ti(OEt)₄ (10 mmol) dropwise. Stir at reflux (65°C) for 12–18 hours. Monitor by TLC (conversion is usually >95%).
-
Quench: Cool to RT. Pour into brine (20 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry. Filter through Celite. Wash the cake with EtOAc.
-
Isolation: Dry the filtrate (Na₂SO₄) and concentrate to yield the crude N-sulfinyl imine.
-
Reduction: Dissolve the crude imine in THF (20 mL) and cool to -78°C .
-
Hydride Addition: Add NaBH₄ (15 mmol) (solid or solution). Stir at -78°C for 3 hours, then slowly warm to 0°C.
-
Mechanistic Note: The bulky tert-butyl group of the auxiliary and the oxadiazole ring direct the hydride attack. Using NaBH₄ typically favors the syn-product (relative to the sulfinyl group), yielding the (S)-amine configuration when starting with (R)-sulfinamide (subject to confirmation by specific transition state models for oxadiazoles).
-
-
Work-up: Quench with sat. NH₄Cl. Extract with EtOAc.[7][8][9] Purify by column chromatography.
-
Diastereomeric Ratio (dr): Typically >95:5.
-
Phase 3: Deprotection to Hydrochloride Salt
Step-by-Step:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.
-
Concentrate to dryness. Triturate with Et₂O to obtain the white solid.
-
Final Product: (S)-1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride.
-
Protocol B: Biocatalytic Transamination (Green Route)
This method uses
Key Advantages:
-
Single step.
-
No heavy metals (Ti).
-
99% ee is common.
Screening Protocol:
-
Enzyme Panel: Screen Codexis ATA panel or equivalent (e.g., Vibrio fluvialis, Arthrobacter sp.). Focus on (S)-selective enzymes.
-
Conditions:
-
Substrate (2) : 10 g/L
-
Amine Donor: 1M Isopropylamine (pH 7.5)
-
Cofactor: PLP (1 mM)[11]
-
Co-solvent: 10% DMSO (to improve solubility of the oxadiazole).
-
Temp: 30°C.
-
Reaction Scheme & Logic:
Figure 2: Transaminase catalytic cycle.[12] The enzyme controls the facial selectivity of protonation.
Optimization for Scale-up:
-
Equilibrium Shift: The reaction generates acetone (from IPA). Remove acetone continuously using a nitrogen sweep or reduced pressure (if enzyme is stable) to drive conversion to >90%.
-
Work-up: Acidify to pH 2, wash with MTBE (removes unreacted ketone), basify to pH 10, extract with DCM.
Quality Control & Analytical Methods
To ensure the integrity of the chiral center, the following analytical methods are mandatory.
Table 1: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18, 0.1% TFA/MeCN) | > 98.0% |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H or IC) | > 99.0% |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
| Residual Solvent | GC-HS | < ICH limits |
Chiral HPLC Method (Example):
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Oxadiazole absorption).
-
Expected Retention: (R)-isomer ~8 min, (S)-isomer ~12 min (verify with racemate).
References
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
Pace, V., et al. (2015). "Lithium-mediated addition of oxadiazoles to sulfinimines: Access to chiral
-amino-1,2,4-oxadiazoles." Journal of Organic Chemistry, 80(3), 1777-1788. Link -
Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Notes. Link
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817-1830. Link
-
Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link
Disclaimer: This protocol involves hazardous chemicals. All experiments must be performed in a fume hood with appropriate PPE.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. ijcr.info [ijcr.info]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate – Oriental Journal of Chemistry [orientjchem.org]
- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
"application of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in bioisosteric replacement studies"
Application Note: Bioisosteric Utility & Synthetic Protocols for 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Executive Summary
This guide details the application of This compound (hereafter referred to as Compound A ) as a high-value building block in medicinal chemistry.
The 1,2,4-oxadiazole ring is a privileged scaffold widely recognized as a hydrolytically stable bioisostere for esters and amides.[1][2][3] However, Compound A offers a distinct utility: it serves as a bioisostere for
This document provides the rationale, physical properties, and validated protocols for incorporating Compound A into drug candidates.
Physicochemical Rationale & Bioisosterism
The strategic value of Compound A lies in its ability to mimic the steric bulk of a phenyl group while altering the electronic landscape.
Bioisosteric Comparison
| Feature | Compound A (Oxadiazole Isostere) | Impact on Drug Design | |
| Structure | Phenyl Ring (Lipophilic) | 1,2,4-Oxadiazole (Polar Aromatic) | Reduced LogP; improved solubility. |
| Sterics | Planar, medium bulk | Planar, t-Butyl adds 3D bulk | t-Butyl mimics para-substituted phenyl or bulky aliphatic groups. |
| Basicity (pKa) | ~9.5 (Amine) | ~7.5 - 8.5 (Amine) | The electron-withdrawing ring lowers amine pKa, potentially improving membrane permeability (more uncharged species at pH 7.4). |
| Metabolism | Prone to CYP450 oxidation (Ring hydroxylation) | Resistant to ring oxidation | Enhanced metabolic stability. |
| H-Bonding | Donor/Acceptor (Amine only) | Additional Acceptors (N, O in ring) | Potential for new binding interactions in the active site. |
Design Logic Diagram
Caption: Logic flow for replacing benzylamine motifs with the oxadiazole-ethylamine scaffold to address common PK liabilities.
Experimental Protocols
Protocol A: Amide Coupling (General Application)
Objective: To couple Compound A with a carboxylic acid core (R-COOH) to generate the target amide (R-CONH-Oxadiazole). Rationale: Standard coupling reagents (EDC/HOBt) may be slow due to the reduced nucleophilicity of the amine caused by the electron-withdrawing oxadiazole. HATU is recommended for high efficiency.
Reagents:
-
Carboxylic Acid Core (1.0 equiv)
-
Compound A (HCl salt or free base) (1.1 equiv)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Procedure:
-
Preparation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen atmosphere.
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to activate the acid. Note: The solution should turn slightly yellow.
-
Addition: Add Compound A (1.1 mmol). If Compound A is an HCl salt, ensure sufficient DIPEA is added (total 4.0 equiv) to neutralize the salt.
-
Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass [M+H]+.
-
Work-up:
-
Dilute with Ethyl Acetate (50 mL).
-
Wash sequentially with saturated NaHCO3 (2 x 20 mL), Water (20 mL), and Brine (20 mL).
-
Critical Step: The oxadiazole ring is generally stable, but avoid prolonged exposure to strong aqueous acids during workup to prevent potential hydrolysis of the amide bond or ring opening (though 1,2,4-oxadiazoles are robust).
-
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Protocol B: Microsomal Stability Assay (Validation)
Objective: To quantify the metabolic stability improvement of the Oxadiazole analog vs. the Phenyl analog.
Reagents:
-
Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+).
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Take aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (150 µL) containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. Time.
- [2]
Synthetic Pathway Visualization
The following diagram illustrates the standard workflow for utilizing Compound A, from commercial sourcing/synthesis to final bioisosteric validation.
Caption: Step-by-step workflow for the synthesis and validation of oxadiazole-containing drug candidates.
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield in Coupling | Low nucleophilicity of amine. | Switch to stronger coupling agents (HATU, COMU) or convert acid to Acid Chloride. Increase temperature to 40°C. |
| High Impurity Profile | Epimerization of the | Use base-free conditions if possible (e.g., EEDQ) or minimize DIPEA excess. Keep reaction time short. |
| Poor Solubility | Lipophilicity of t-butyl group. | While the ring is polar, the t-butyl is greasy. Consider replacing t-butyl with Methyl or Cyclopropyl if LogD is too high. |
| Instability in Assay | Ring opening (rare). | 1,2,4-oxadiazoles are generally stable.[4] Check for plasma instability (esterase activity on side chains) rather than ring cleavage. |
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. A comprehensive review of oxadiazole properties and bioisosterism.
-
BenchChem. (2025).[2] "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties."[1][5][6][7] Application Guide.
-
Marzullo, P., et al. (2021).[8] "Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications." Targets in Heterocyclic Systems.
-
Camci, M., & Karali, N. (2023).[3] "Bioisosterism: 1,2,4-Oxadiazole Rings." ChemMedChem. Discusses the metabolic stability advantages of this scaffold.
-
Sau, P., et al. (2019).[9] "tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones." Organic Letters. Provides synthetic background for related oxadiazole formation.[1][4][6][7][10][11][12][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes [organic-chemistry.org]
- 10. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unipv.it [iris.unipv.it]
- 13. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro assay protocols for testing 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"
Technical Application Note: Characterization and In Vitro Profiling of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Abstract
This guide details the in vitro characterization protocols for This compound , a critical chiral building block (pharmacophore) used in the synthesis of S1P1 receptor agonists, antimicrobial agents, and antitumor bioisosteres.[1] Unlike final drug candidates, this scaffold requires a specific "qualification cascade" to ensure enantiomeric purity, metabolic resilience, and fragment safety before downstream library synthesis.[2] This document provides validated protocols for Chiral SFC analysis, Microsomal Stability, and Fragment Cytotoxicity profiling.[2]
Introduction: The Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[2][3] The specific derivative This compound combines this stable core with a chiral ethylamine side chain, serving as a versatile "chemical handle" for diversifying lead compounds.[1]
Key Applications:
-
S1P1 Agonists: Structural analog to the "tail" region of Ozanimod-like immunomodulators.[1]
-
Fragment-Based Drug Discovery (FBDD): Used as a polar, low-molecular-weight binder.[1]
-
Bioisosteric Replacement: Replacing labile peptide bonds in protease inhibitors.[2][1]
Critical Quality Attribute (CQA): Because the ethylamine group creates a chiral center, the biological activity of any resulting drug depends entirely on the enantiomeric purity (usually the S-enantiomer) of this starting material.[2]
Qualification Workflow (Visualized)
The following diagram outlines the logical flow for qualifying this scaffold before it enters a medicinal chemistry campaign.
Figure 1: The "Scaffold Qualification Cascade" ensures that only enantiomerically pure and metabolically stable batches are used for library synthesis.[1]
Protocol 1: Chiral Purity Analysis (SFC/HPLC)
Objective: Determine the Enantiomeric Excess (% ee) of the amine. The (S)-enantiomer is typically the bioactive target, while the (R)-enantiomer may be inactive or toxic.[1]
Methodological Rationale: Standard reverse-phase HPLC cannot separate enantiomers.[1] Supercritical Fluid Chromatography (SFC) is preferred for amines due to faster equilibration and superior peak shape without derivatization.[2][1]
Materials:
-
Column: Chiralpak® IC-3 or IG-3 (Daicel), 4.6 x 150 mm, 3 µm.[1]
-
Mobile Phase: CO₂ (A) / Methanol + 0.2% Isopropylamine (B).[2]
Step-by-Step Protocol:
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of Methanol (HPLC grade). Vortex for 30s.
-
SFC Conditions:
-
Analysis:
-
Acceptance Criteria: % ee > 98.0% is required for medicinal chemistry use.[2][1]
Protocol 2: Microsomal Metabolic Stability
Objective: Assess the susceptibility of the oxadiazole ring and the ethylamine side chain to oxidative metabolism (CYP450) and hydrolysis.[2]
Mechanistic Insight:
While the 1,2,4-oxadiazole ring is generally stable, the ethylamine side chain is a "soft spot" for oxidative deamination by CYP450s or MAO (Monoamine Oxidases).[2] This assay quantifies the Intrinsic Clearance (
Materials:
-
Enzyme Source: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[2][1]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]
Workflow Diagram (Graphviz):
Figure 2: Microsomal stability workflow.[1] Rapid sampling is crucial to capture the linear phase of depletion.[2]
Step-by-Step Protocol:
-
Incubation Mix: Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[2][1]
-
Pre-warm: Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.[2][1]
-
Sampling: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Acetonitrile (Quench).
-
Processing: Centrifuge plates at 4000 rpm for 20 mins to pellet proteins.
-
LC-MS/MS: Analyze the supernatant. Monitor the parent ion
Da.[2][1][4] -
Calculation: Plot
vs. time. The slope determines half-life: [1]
Interpretation:
- min: Highly Stable (Ideal for scaffold).[2]
- min: Unstable. The ethylamine chain likely requires protection (e.g., fluorination) or the oxadiazole is hydrolyzing.[2]
Protocol 3: Fragment Cytotoxicity (CellTiter-Glo)
Objective: Confirm that the scaffold itself does not possess non-specific toxicity (e.g., membrane disruption) before it is elaborated into a drug.[2]
Protocol:
-
Seeding: 5,000 cells/well in 96-well white opaque plates. Incubate 24h.
-
Treatment: Treat cells with the compound in an 8-point dose response (100 µM to 0.1 µM).[1]
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add CellTiter-Glo® reagent (Promega).[1] Shake for 2 mins. Read Luminescence.
-
Success Criteria:
. If the scaffold is toxic at low concentrations, it is unsuitable for library generation.[2]
Data Summary Template
| Assay | Parameter | Target Value | Criticality |
| Chiral SFC | Enantiomeric Excess (% ee) | > 98.0% | High (Bioactivity) |
| Solubility | Kinetic Solubility (pH 7.[1]4) | > 100 µM | Medium (Formulation) |
| Metabolic Stability | < 20 µL/min/mg | High (Bioavailability) | |
| Cytotoxicity | > 50 µM | High (Safety) |
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2012.[2] Link (Review of oxadiazole stability and bioisosterism).[2]
-
FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." 2020. Link
-
Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[2] Elsevier, 2016.[2] (Standard reference for ADME protocols).
-
PubChem Compound Summary. "this compound hydrochloride."[1][5] Link[2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. PubChemLite - this compound hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - this compound hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]
Application Note: High-Throughput Screening Assays for 1,2,4-Oxadiazole Libraries
Executive Summary & Strategic Rationale
The 1,2,4-oxadiazole ring is a "privileged scaffold" in modern medicinal chemistry, widely utilized as a hydrolytically stable bioisostere for esters and amides. Found in approved therapeutics such as Ataluren (Duchenne muscular dystrophy) and Pleconaril (antiviral), this moiety offers improved metabolic stability and membrane permeability compared to its carbonyl counterparts.
However, screening 1,2,4-oxadiazole libraries presents unique challenges often overlooked in generalized HTS campaigns. While the ring is generally stable, its electron-deficient nature (specifically at the C5 position) can render specific derivatives susceptible to nucleophilic attack by assay components (e.g., thiols like DTT or glutathione), leading to false positives. Furthermore, the lipophilicity required for cell permeability can drive colloidal aggregation in aqueous buffers.
This guide details a self-validating HTS workflow designed to maximize hit quality by integrating specific stability counterscreens and solubility checkpoints unique to this chemical class.
Critical Control Points: The Science of the Scaffold
Before initiating the screen, three physicochemical properties of 1,2,4-oxadiazoles must dictate assay design:
A. Electrophilicity & Thiol Reactivity
The 1,2,4-oxadiazole ring is electron-poor.[1] In derivatives with electron-withdrawing groups (EWGs) at the C3 position, the C5 carbon becomes highly electrophilic.
-
Risk: In kinase or protease assays requiring reducing agents (DTT,
-mercaptoethanol), the thiol can attack C5, causing ring-opening or covalent modification. -
Mitigation: Limit DTT concentration to < 1 mM where possible, or use TCEP (non-nucleophilic) as a reducing agent.
B. Aqueous Solubility & Aggregation
Many 1,2,4-oxadiazoles are designed to be lipophilic (LogP > 3). In HTS buffers (typically < 1% DMSO), these compounds may form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition.
-
Mitigation: Include detergent (0.01% Triton X-100 or Tween-20) in all assay buffers to disrupt colloids.
C. Bioisosteric Geometry
While mimicking esters, the 1,2,4-oxadiazole is planar. Target binding pockets must accommodate this rigidity.
-
Strategy: Use Fragment-Based Drug Discovery (FBDD) principles if the library size allows, screening at higher concentrations (50-100
M) to detect weak binders that validate the geometric fit.
Visual Workflow: The "Oxadiazole-Specific" HTS Pipeline
The following diagram outlines the logic flow, specifically highlighting the "Thiol-Stability Check" which is critical for this specific library.
Figure 1: Decision tree for screening 1,2,4-oxadiazole libraries, integrating chemical stability and aggregation checks early in the triage process.
Detailed Protocols
Protocol A: Library Preparation & Stability Profiling
Objective: Ensure compounds are soluble and chemically intact prior to screening.
Materials:
-
1,2,4-Oxadiazole compound library (10 mM in DMSO).
-
LC-MS grade Acetonitrile and Water.[2]
-
Glutathione (GSH) solution (10 mM in PBS).
Step-by-Step:
-
Solubility Scan: Dilute a subset (representative 5%) of the library to 50
M in the assay buffer (e.g., PBS pH 7.4). Measure light scattering at 600 nm (nephelometry).-
Acceptance Criteria: Absorbance < 0.005 OD above background.
-
-
Thiol Reactivity Pilot: Incubate 10 representative "electron-deficient" library members (e.g., those with pyridyl or nitro-phenyl substituents) with 5 mM GSH for 4 hours at room temperature.
-
Analysis: Analyze via LC-MS.
-
Pass: Parent mass intact.
-
Fail: Mass shift of +307 Da (GSH adduct) or ring-opening products.
-
Decision: If >10% of the pilot fails, switch assay reducing agent from DTT to TCEP (Tris(2-carboxyethyl)phosphine), which is non-nucleophilic.
-
Protocol B: Primary Screen (TR-FRET Format)
Objective: Screen for inhibition of a target enzyme (e.g., Kinase or Protease) using a ratiometric readout to minimize autofluorescence interference.
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Reagents:
-
Europium-labeled antibody (Donor).
-
AlexaFluor 647-labeled tracer/substrate (Acceptor).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM TCEP (Crucial: Avoid DTT).
Procedure:
-
Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds (10 mM) into 384-well low-volume black plates. Final assay concentration: 10
M. -
Enzyme Addition: Add 5
L of Enzyme solution (at 2x Km concentration). Centrifuge at 1000 x g for 1 min. -
Pre-Incubation: Incubate for 15 minutes at RT. Note: This allows slow-binding oxadiazoles to engage the pocket.
-
Substrate Addition: Add 5
L of Substrate/Tracer mix. -
Reaction: Incubate for 60 minutes at RT (protected from light).
-
Detection: Add 10
L of Detection Mix (Eu-Antibody). Incubate 1 hour. -
Read: Measure fluorescence on a multimode reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
-
Calculation: TR-FRET Ratio = (Em 665 / Em 615) * 10,000.
Protocol C: Hit Validation (The "Detergent Shift")
Objective: Distinguish true inhibitors from colloidal aggregators.
-
Setup: Select hits with >50% inhibition.
-
Dual Conditions: Run the IC50 dose-response (10 points, 1:3 dilution) in two parallel buffers:
-
Buffer A: 0.01% Triton X-100 (Standard).
-
Buffer B: 0.1% Triton X-100 (High Detergent).
-
-
Interpretation:
-
True Binder: IC50 remains constant (within 2-fold) between Buffer A and B.
-
Aggregator: IC50 shifts significantly (>5-fold increase) in Buffer B (detergent disrupts the aggregate, killing the "activity").
-
Data Presentation & Analysis
Expected Results Table
When analyzing 1,2,4-oxadiazole libraries, expect a hit rate slightly lower than standard amide libraries due to rigid geometry, but with higher ligand efficiency.
| Parameter | Standard Amide Library | 1,2,4-Oxadiazole Library | Notes |
| Hit Rate | 0.5% - 1.5% | 0.3% - 0.8% | Rigid scaffold requires precise fit. |
| Solubility Issues | Moderate | High | Oxadiazoles are lipophilic; watch for precipitation. |
| False Positives (Redox) | Low | Moderate | C5-electrophilicity in specific subsets. |
| Metabolic Stability | Low (Hydrolysis) | High | Resistant to esterases/peptidases. |
Mechanism of Interference Diagram
Understanding how false positives occur is vital for triage.
Figure 2: Mechanism of assay interference. Nucleophiles in the assay buffer can attack activated oxadiazole rings, leading to false inhibition data.
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link
-
Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009. Link
-
Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010. Link
-
Rice, K. D., et al. "Novel 1,2,4-oxadiazole benzoic acids as high affinity sphingosine-1-phosphate-1 (S1P1) receptor agonists." Bioorganic & Medicinal Chemistry Letters, 2011. Link
- Olesen, P.H. "The use of bioisosteres in drug design: The 1,2,4-oxadiazole ring as a bioisostere for the amide bond." Current Opinion in Drug Discovery & Development, 2001.
Sources
Troubleshooting & Optimization
"optimization of reaction conditions for 1,2,4-oxadiazole synthesis"
Topic: Optimization of Reaction Conditions for 1,2,4-Oxadiazole Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the critical challenges in synthesizing 3,5-disubstituted-1,2,4-oxadiazoles. As a core pharmacophore in medicinal chemistry (bioisostere for esters/amides), achieving high yields and purity is essential. This document synthesizes field-proven protocols with mechanistic troubleshooting to optimize your workflows.
Module 1: The Amidoxime Route (Coupling & Cyclization)[2][3][4]
The most common synthetic route involves the coupling of an amidoxime with a carboxylic acid (or derivative) followed by cyclodehydration. While conceptually simple, this "4+1" strategy often stalls at the O-acylamidoxime intermediate or suffers from side reactions.
Core Mechanism & Troubleshooting Logic
The reaction proceeds in two distinct phases:[2][3]
-
O-Acylation: Activation of the carboxylic acid and attack by the amidoxime oxygen.[4]
-
Cyclodehydration: Loss of water to form the aromatic ring.
Figure 1: Mechanistic pathway distinguishing the desired O-acylation from the parasitic N-acylation pathway.
Troubleshooting Q&A
Q1: I observe the formation of the O-acylamidoxime intermediate by LC-MS, but it refuses to cyclize to the final product. What conditions drive the cyclodehydration? A: The O-acylamidoxime intermediate is stable at room temperature. Cyclization is endothermic and requires energy or chemical assistance.
-
Thermal Drive: Heat the reaction mixture to 100–115 °C in a high-boiling solvent like Toluene, DMF, or Diglyme.
-
Microwave: Microwave irradiation (120 °C, 10–20 min) is highly effective for overcoming the activation energy barrier rapidly.
-
Superbase Method: If thermal conditions degrade your substrate, use NaOH in DMSO at room temperature.[5] The highly polar, basic environment facilitates the dehydration without external heat.
Q2: My reaction yields a significant amount of "dead-end" side product (N-acylamidoxime). How do I prevent this? A: N-acylation is often the thermodynamic product, while O-acylation is the kinetic product. To favor O-acylation:
-
Lower the Temperature: Perform the initial coupling at 0 °C to RT .
-
Choice of Base: Use a non-nucleophilic base (e.g., DIPEA) to prevent base-catalyzed rearrangement.
-
Switch Reagents: T3P (Propylphosphonic anhydride) is superior for suppressing N-acylation due to its specific activation mechanism that favors oxygen nucleophiles.
Module 2: Optimization of Coupling Reagents
Selecting the right coupling reagent is the single most impactful variable.
Comparative Analysis of Coupling Reagents
| Reagent | Mechanism Note | Best For... | Protocol Complexity |
| T3P (Propylphosphonic anhydride) | Low epimerization, water-soluble byproducts. Favors O-acylation. | Scale-up & One-pot synthesis. Excellent for sterically hindered acids. | Low (Simple workup) |
| CDI (Carbonyldiimidazole) | Forms reactive acyl imidazole. Moisture sensitive.[6] | One-pot reactions where acid chlorides are too harsh. | Medium (CO₂ evolution) |
| EDC / HOBt | Standard carbodiimide coupling. | Small-scale discovery chemistry. | Medium (Urea byproduct removal) |
| Acid Chlorides | Highly reactive electrophiles. | Simple substrates. Risk of N-acylation is highest here. | High (Requires dry conditions) |
Recommended Protocol: T3P-Mediated One-Pot Synthesis
This protocol is favored for its mild conditions, high tolerance for functional groups, and ease of purification.
Reagents:
-
Amidoxime (1.1 equiv)
-
T3P (50% in EtOAc/DMF, 2.0–3.0 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid and base (TEA) in EtOAc. Add T3P solution dropwise at 0 °C. Stir for 15–30 min to form the active anhydride.
-
Coupling: Add the amidoxime to the mixture. Allow to warm to Room Temperature (RT) and stir until the acid is consumed (monitored by TLC/LC-MS). Note: This forms the O-acylamidoxime.[5][6][7][8]
-
Cyclization: Heat the reaction mixture to reflux (approx. 77 °C for EtOAc) or 80–100 °C (for DMF) . Monitor for the conversion of the intermediate to the 1,2,4-oxadiazole (typically 2–12 h).
-
Workup: Wash with water and saturated NaHCO₃. T3P byproducts are water-soluble, simplifying purification.[9]
Module 3: Alternative Route – 1,3-Dipolar Cycloaddition[10]
When the amidoxime route fails (e.g., due to unstable acids), the cycloaddition of nitrile oxides to nitriles is a powerful alternative.
Q3: I am using the nitrile oxide route, but I see a major byproduct with twice the mass of my nitrile oxide. What is happening? A: You are observing dimerization to furoxan (1,2,5-oxadiazole-2-oxide).[5][8] Nitrile oxides are unstable species that rapidly dimerize if not trapped.[6]
-
Solution (In Situ Generation): Do not isolate the nitrile oxide. Generate it in situ (e.g., from chloroxime using base) in the presence of a large excess of the dipolarophile (nitrile) .
-
Slow Addition: Add the precursor (hydroximoyl chloride) slowly to the reaction mixture to keep the steady-state concentration of the nitrile oxide low.
Module 4: Stability & The Boulton-Katritzky Rearrangement
A unique failure mode for 1,2,4-oxadiazoles is their tendency to rearrange into other heterocycles under thermal or nucleophilic stress.
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing stability issues post-synthesis.
Q4: My product converts to a different isomer upon heating or prolonged storage. Is this reversible? A: This is likely the Boulton-Katritzky Rearrangement (BKR) . It is generally irreversible thermodynamically.
-
Mechanism: If the substituent at the C(3) position contains a nucleophilic atom (like an amine or oxime nitrogen) in the
, , or position, it can attack the ring nitrogen (N2), causing ring opening and recyclization to a new, more stable heterocycle (e.g., 1,2,4-triazole or 1,3,4-oxadiazole). -
Prevention: Avoid introducing nucleophilic side chains at C(3) until after the oxadiazole ring is formed, or keep the side chain protected (e.g., Boc-amine) during the synthesis.
References
-
Augustine, J. K., et al. (2009).[10] "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[5][9][11] Tetrahedron Letters.
-
Baykov, S. V., et al. (2017).[12] "One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters in Superbase Medium." The Journal of Organic Chemistry.
-
Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry.
-
Boulton, A. J., & Katritzky, A. R. (1962). "Heterocyclic Rearrangements." Revue Roumaine de Chimie. (Foundational text on BKR).
-
BenchChem Technical Support. (2025). "Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis." BenchChem Knowledge Base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Welcome to the technical support guide for the purification of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this chiral amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
I. Understanding the Molecule and Its Challenges
This compound is a chiral molecule featuring a sterically bulky tert-butyl group and a basic amine function attached to a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for amides and esters.[1] However, the combination of these structural features presents unique purification challenges.
The primary challenges in purifying this compound are twofold:
-
Removal of Synthesis-Related Impurities: The synthesis of 1,2,4-oxadiazoles can involve multiple steps and reagents, leading to a variety of potential impurities.[1][2][3] These can include unreacted starting materials, reaction intermediates, and byproducts from side reactions.
-
Chiral Separation (Enantioseparation): As a chiral amine, separating the two enantiomers is often a critical step, particularly in pharmaceutical development where the biological activity can be stereospecific.[4][5][6]
This guide will address both of these challenges in detail.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Crude Product is an Oil or Gummy Solid and Difficult to Handle
Question: After the final reaction step and initial work-up, my product is a persistent oil or a sticky solid, making it difficult to purify further. What are the likely causes and solutions?
Answer: This is a common issue, often caused by residual high-boiling solvents or highly polar impurities.
Causality: Solvents like DMF or DMSO, often used in oxadiazole synthesis, have high boiling points and can be difficult to remove completely by simple rotary evaporation.[3] Their presence can prevent your product from solidifying. Additionally, polar impurities can interfere with crystallization.
Troubleshooting Steps:
-
Azeotropic Removal of Solvents:
-
Dissolve the oily product in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add a non-polar co-solvent like toluene.
-
Evaporate the solvents under reduced pressure. The toluene will form an azeotrope with the high-boiling solvent, facilitating its removal. This process may need to be repeated.[3]
-
-
Trituration:
-
Trituration is a technique to induce crystallization and wash away soluble impurities.
-
Place the crude product in a flask and add a solvent in which your desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture).
-
Stir the mixture vigorously. The goal is for your product to solidify while the impurities remain in the solvent.
-
Collect the resulting solid by filtration and wash with a small amount of the cold trituration solvent.[3]
-
-
Short Silica Gel Plug:
-
If trituration is unsuccessful, a quick filtration through a short plug of silica gel can remove baseline impurities that may be inhibiting crystallization.[3]
-
Issue 2: Co-elution of Product with Impurities During Column Chromatography
Question: I'm using flash column chromatography, but my product is co-eluting with starting materials or byproducts. How can I improve the separation?
Answer: Co-elution is a frequent challenge when dealing with compounds of similar polarity. Optimizing your chromatographic conditions is key.
Causality: The polarity of your target molecule may be very close to that of certain impurities, leading to overlapping retention factors (Rf) on the stationary phase.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Gradient Elution: If using an isocratic (constant solvent mixture) system, switching to a gradient elution can significantly improve resolution. Start with a less polar solvent system and gradually increase the polarity.[3]
-
Solvent System Modification: For moderately polar compounds like this amine, common solvent systems include hexane/ethyl acetate or DCM/methanol.[2][7][8] Fine-tune the polarity by adding a small amount of a third solvent.
-
Additives: Since the target is a basic amine, adding a small amount of triethylamine (TEA) (0.1-1%) to the eluent can reduce peak tailing on silica gel and improve separation.[3]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for amines compared to silica gel.
Issue 3: Difficulty in Separating Enantiomers
Question: I need to separate the enantiomers of this compound. What are the most effective methods?
Answer: The separation of enantiomers, or chiral resolution, is a specialized field. For chiral amines, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[4][5]
Causality: Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatography. Chiral separation relies on creating a chiral environment where the two enantiomers interact differently.
Recommended Approach: Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and thus separation.[6]
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor.
-
Mobile Phase Optimization:
-
Normal Phase: Typically mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol).[9]
-
Additives: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) to the mobile phase can dramatically improve peak shape and resolution.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of a 1,2,4-oxadiazole like this?
A1: Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding amidoxime and carboxylic acid or acyl chloride.[3]
-
O-acylamidoxime Intermediate: This is the precursor to the cyclized 1,2,4-oxadiazole ring and may not have fully cyclized.[1][3]
-
Reagents and Catalysts: Coupling agents (e.g., EDC, HOBt) and bases (e.g., triethylamine) used in the synthesis.[3]
-
Byproducts from Side Reactions: Depending on the synthetic route, various side products can form.[10]
Q2: Can I use recrystallization for the final purification step?
A2: Yes, recrystallization is an excellent method for obtaining highly pure crystalline products, provided your compound is a solid.[7][11] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. Common solvents for recrystallizing oxadiazole derivatives include ethanol, ethyl acetate/hexane, and similar systems.[7][11]
Q3: My compound appears to be degrading during purification. What could be the cause?
A3: While the 1,2,4-oxadiazole ring is generally stable, certain conditions can lead to degradation. A study on a similar 1,3,4-oxadiazole derivative showed degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress.[12] To minimize degradation:
-
Avoid prolonged exposure to strong acids or bases.
-
Keep temperatures as low as reasonably possible during solvent evaporation and chromatography.
-
Store the purified compound under inert gas if it is found to be sensitive to oxidation.
Q4: Are there alternatives to chiral HPLC for enantiomeric separation?
A4: Yes, other methods exist, although they may be less straightforward for this specific compound:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) forms two diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base.
-
Enzymatic Kinetic Resolution: Certain enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[4]
IV. Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard procedure for purifying the crude product to remove synthesis-related impurities.
1. Preparation: a. Analyze the crude mixture by Thin-Layer Chromatography (TLC) using various solvent systems (e.g., start with 70:30 hexane:ethyl acetate and adjust polarity) to find an eluent that gives a good separation with the product Rf between 0.2 and 0.4. b. Prepare the column by packing silica gel in the chosen non-polar solvent (e.g., hexane). c. Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimum amount of the elution solvent or DCM.
2. Elution: a. Load the sample onto the top of the column. b. Begin elution with the chosen solvent system. If using a gradient, start with the non-polar solvent and gradually introduce the more polar solvent. c. Collect fractions and monitor the separation by TLC.
3. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Method Development for Chiral HPLC Separation
This protocol provides a starting point for developing a chiral HPLC method.
1. Column and Initial Mobile Phase Selection: a. Column: Start with a polysaccharide-based chiral column (e.g., a cellulose or amylose-based CSP). b. Mobile Phase: Begin with a normal-phase eluent such as 90:10 hexane:isopropanol.
2. Initial Screening: a. Inject a small amount of the racemic mixture. b. Run the initial method and observe the chromatogram. Look for any signs of peak splitting, which would indicate partial separation.
3. Method Optimization: a. Adjust Solvent Ratio: Vary the ratio of hexane to alcohol (e.g., 95:5, 80:20) to alter retention times and improve resolution. b. Change Alcohol Modifier: If isopropanol does not provide good separation, try ethanol. c. Introduce Additives: If peak shape is poor or resolution is insufficient, add a small amount (0.1%) of a modifier to the mobile phase. For this basic amine, diethylamine (DEA) is a good first choice to try. d. Flow Rate and Temperature: Adjust the flow rate and column temperature to further optimize the separation.
V. Visualizations
Workflow for Troubleshooting Purification
Caption: Hierarchy of factors influencing chiral HPLC separation of amines.
VI. References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. [Link]
-
Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. PMC. [Link]
-
Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm (RSC Publishing). [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. ResearchGate. [Link]
-
tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. ResearchGate. [Link]
-
One-Step Construction of 1,3,4-Oxadiazoles with Anticancer Activity from Tertiary Amines via a Sequential Copper(I). (2024). MDPI. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Hindawi. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
"improving yield and purity of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"
Ticket Subject: Optimization of Yield and Purity for 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are encountering challenges with the synthesis of This compound . This molecule presents a classic "tug-of-war" in heterocyclic chemistry:
-
The Chiral Center: The
-amino ethyl group is prone to racemization during the high-heat cyclization required to close the oxadiazole ring. -
The Polarity: The free primary amine is highly polar, making extraction from aqueous byproducts difficult.
-
The Ring Stability: While 3-tert-butyl-1,2,4-oxadiazoles are robust, the N-O bond can cleave under the strong acidic conditions often used to deprotect the amine.
This guide moves away from legacy methods (like CDI/DMF reflux) which often result in tarry byproducts and racemization, recommending instead a T3P® (Propylphosphonic anhydride) mediated cycle .
Module 1: The "Golden Route" Protocol
Objective: Maximize yield while preserving chiral integrity.
The most robust method for this specific scaffold involves coupling N-Boc-L-Alanine with 3-tert-butyl-N'-hydroxyacetimidamide (the amidoxime).
Why T3P?
Legacy coupling agents (EDC/HOBt) often stall at the O-acyl intermediate, requiring high heat (>100°C) to force cyclization. High heat = Racemization. T3P acts as both a coupling agent and a water scavenger. It drives the reaction to completion at lower temperatures (often refluxing EtOAc or mild warming in DMF), significantly preserving the enantiomeric excess (ee%).
The Workflow Diagram
Caption: Figure 1. Optimized One-Pot Cyclization using T3P followed by controlled acidic deprotection.
Step-by-Step Protocol
-
Activation: Dissolve N-Boc-L-Alanine (1.0 eq) in EtOAc. Add T3P (50% in EtOAc, 1.5 eq) and DIPEA (3.0 eq). Stir at 0°C for 20 min.
-
Addition: Add 3-tert-butyl-N'-hydroxyacetimidamide (1.1 eq).
-
Cyclization: Heat to reflux (approx 77°C) for 4-8 hours. Monitor via LCMS for the disappearance of the O-acyl intermediate.
-
Workup: Wash with sat. NaHCO₃ (removes T3P byproducts) and brine. Dry and concentrate.
-
Deprotection: Dissolve intermediate in minimal dry dioxane. Add 4M HCl in dioxane (5 eq) at 0°C. Warm to RT.
-
Isolation: The product often precipitates as the HCl salt. Filter and wash with Et₂O.
Module 2: Troubleshooting Yield & Cyclization
Issue: "I see the intermediate mass, but the ring won't close."
If your LCMS shows the mass of the O-acyl amidoxime (Linear intermediate) but not the oxadiazole (Cyclized product), the dehydration step is failing.
| Variable | Recommendation | The "Why" (Mechanism) |
| Solvent | Switch from EtOAc to DMF or Toluene . | EtOAc boils at 77°C. Some sterically hindered oxadiazoles need 100-110°C to eliminate water. |
| Base | Increase DIPEA or use Pyridine .[1] | T3P requires a buffered environment to activate. If the solution is too acidic, activation stalls. |
| Water | Add 4Å Molecular Sieves . | Cyclization is a dehydration equilibrium. Removing water physically shifts equilibrium to the product. |
The "Sticky" Intermediate Diagnosis
If you use EDC/HOBt instead of T3P, you will likely isolate the O-acyl amidoxime. To force this to close:
-
Protocol: Dissolve the intermediate in Toluene. Add catalytic p-TsOH (10 mol%). Reflux with a Dean-Stark trap.
-
Warning: This method has a higher risk of racemizing the chiral center next to the amine.
Module 3: Troubleshooting Purity & Isolation
Issue: "My product is impure or degrading during deprotection."
The 1,2,4-oxadiazole ring is generally stable, but the N-O bond is the "weak link." Strong acid + Nucleophiles + Heat = Ring Opening (forming a nitrile).
Deprotection Logic Gate
Caption: Figure 2. Selection of deprotection conditions to minimize oxadiazole ring cleavage.
Critical Fixes:
-
Avoid TFA if possible: TFA forms a soluble salt that requires evaporation. The concentration process increases acidity and can degrade the ring.
-
Use HCl/Dioxane: The amine-HCl salt is usually insoluble in dioxane/ether. As it forms, it precipitates out of the acidic solution, protecting it from further degradation.
-
Free-Basing the Amine:
-
Do not use strong hydroxide (NaOH) for prolonged periods.
-
Use solid K₂CO₃ in MeOH or a quick extraction with sat. NaHCO₃/DCM.
-
Purification: If column chromatography is needed for the free amine, add 1% Triethylamine to your DCM/MeOH eluent to prevent the amine from streaking on the silica.
-
FAQ: Rapid Response
Q: Can I use CDI (Carbonyldiimidazole) for this coupling?
A: Yes, but proceed with caution. CDI generates the O-acyl amidoxime efficiently, but the subsequent cyclization often requires heating to 100°C+ in DMF. This thermal stress frequently causes racemization of the
Q: My product is an oil, but I need a solid. How do I crystallize it? A: The free base is likely an oil due to the lipophilic tert-butyl group fighting the polar amine. Convert it to the Hydrochloride salt (using HCl in ether) or the Oxalate salt . These crystallize readily and are more stable for storage.
Q: I see a +18 mass peak in my LCMS. What is it? A: This is likely the hydrolyzed ring . If the oxadiazole ring opens during acidic workup, you may form an acyl-amidine or nitrile species. Ensure your deprotection step is kept cold (0°C to RT) and quenched immediately upon completion.
References
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[2][3] Tetrahedron Letters. (Demonstrates the superiority of T3P for yield and mild conditions).
-
Poulain, F., et al. (2001). "Parallel Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Tetrahedron Letters. (Discusses the limitations of CDI and thermal cyclization regarding purity).
-
BMS-708163 Stability Study. (2012). "Degradation kinetics and mechanism of an oxadiazole derivative." Journal of Pharmaceutical Sciences. (Key reference for the acid-instability mechanism of the 1,2,4-oxadiazole ring).
-
Pace, A., et al. (2015). "Recent Advances in the Chemistry of 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry. (Comprehensive review of stability and reactivity).
Sources
"troubleshooting low bioactivity of 1,2,4-oxadiazole compounds"
Status: Active | Ticket: #OXD-BIO-001 | Agent: Senior Application Scientist
Introduction: Beyond the Bioisostere
Welcome to the Technical Support Center. You are likely here because your 1,2,4-oxadiazole scaffold—designed as a stable bioisostere for an ester or amide—is showing unexpectedly low bioactivity or erratic SAR (Structure-Activity Relationship) data.
While 1,2,4-oxadiazoles are privileged scaffolds in medicinal chemistry due to their ability to improve pharmacokinetic (PK) profiles and lock conformations, they possess unique vulnerabilities that often go undetected in standard screening cascades. This guide addresses the three most common "failure modes" of this chemotype: Hydrolytic Instability , Reductive Metabolism , and Synthetic Impurities .
Module 1: Chemical Stability & Integrity
Issue: "My compound loses activity after storage in DMSO or assay buffer."
Diagnosis: The 1,2,4-oxadiazole ring is not as inert as commonly believed. It is susceptible to hydrolytic ring opening , particularly when the C5 position is substituted with electron-withdrawing groups (EWGs) or when exposed to nucleophiles (including water) at extreme pH.
The Mechanism of Failure
The C5 carbon is significantly more electrophilic than the C3 carbon.
-
Acidic Conditions (pH < 4): Protonation of N4 activates the C5 position for nucleophilic attack by water, leading to ring opening.
-
Basic Conditions (pH > 8): Direct nucleophilic attack on C5 by hydroxide ions cleaves the ring, often yielding the original amidoxime or an aryl nitrile.
Key Insight: If your assay buffer is basic (pH > 7.4) or contains nucleophilic thiols (e.g., DTT, Glutathione), you may be degrading your compound during the assay [1].
Troubleshooting Protocol: Stability Validation
-
Step 1: Prepare a 10 mM stock in DMSO.
-
Step 2: Dilute to 10 µM in your specific Assay Buffer (ensure DTT/nucleophiles are present if used in the real assay).
-
Step 3: Incubate at ambient temperature for 0, 4, and 24 hours.
-
Step 4: Analyze via LC-MS.[1] Look for a mass shift of +18 Da (hydrolysis/hydration) or ring-scission products.
Visualizing the Instability Pathway The following diagram illustrates the critical failure points in the stability logic.
Figure 1: Decision tree for diagnosing pH-dependent hydrolytic instability in 1,2,4-oxadiazoles.
Module 2: Metabolic Stability (Microsomal)
Issue: "Potent in vitro, but zero exposure or activity in vivo."
Diagnosis: You are likely facing reductive ring opening . While researchers often screen for CYP450 oxidative stability, 1,2,4-oxadiazoles are uniquely vulnerable to cytosolic reductases and enzymes that cleave the N-O bond.
The Science
The N-O bond is the weak link. In the presence of heme-containing enzymes or specific reductases, this bond can be cleaved, opening the ring to form an amidine derivative. This is often a "silent" clearance route because standard oxidative stability assays (without appropriate cofactors or anaerobic conditions) might miss it [2].
FAQ: How do I fix this via SAR?
Q: Does the position of substituents matter? A: Yes. The C5 position is the metabolic "hotspot."
-
Avoid: Strong Electron Withdrawing Groups (EWGs) on the C5-aryl ring. They make the ring more electron-deficient and susceptible to reductive attack.
-
Try: Placing the more metabolically labile group at C3 and a stabilizing group (like a bulky alkyl or electron-rich aryl) at C5.
Comparison of Substitution Patterns
| Feature | 3-Substituted (Aryl at C3) | 5-Substituted (Aryl at C5) |
| Electrophilicity | Lower | High (Vulnerable to Nu- attack) |
| Metabolic Stability | Generally Higher | Lower (Prone to reductive cleavage) |
| Synthesis | Requires Aryl-Amidoxime | Requires Aryl-Acid/Ester |
Module 3: Synthetic Impurities (The "False Negative")
Issue: "My SAR is flat or inconsistent between batches."
Diagnosis: Your sample may contain uncyclized O-acyl amidoxime .[2] The synthesis of 1,2,4-oxadiazoles typically proceeds in two steps:
If Step 2 is incomplete, the linear O-acyl amidoxime intermediate remains. This intermediate often has similar polarity to the product, making it hard to separate by standard flash chromatography.
Why this kills bioactivity:
-
The linear intermediate lacks the rigid geometry required for target binding.
-
It acts as a "diluent," reducing the effective concentration of the active drug.
-
In some cases, the intermediate hydrolyzes back to the starting materials in the assay well.
QC Protocol: The "Dehydration Check"
Always check your LC-MS for the following mass difference:
-
Target Mass (M): Your desired oxadiazole.
-
Impurity Mass (M+18): The uncyclized intermediate (Product + H2O).
Action: If M+18 is present, reflux your compound in toluene with a Dean-Stark trap or treat with mild base (e.g., TBAF in THF) to force cyclization [3].
Module 4: Solubility & Aggregation
Issue: "Steep dose-response curves or varying IC50s."
Diagnosis: 1,2,4-Oxadiazoles are planar and aromatic. This leads to high lattice energy and poor aqueous solubility, causing colloidal aggregation in assay buffers. Aggregates sequester the enzyme, leading to false positives or erratic inhibition.
Optimization Workflow
To disrupt planarity and improve solubility without losing the bioisosteric benefit:
-
Escape from Flatland: Introduce sp3 hybridized centers (e.g., replace a phenyl ring with a piperidine or bicyclo[1.1.1]pentane).
-
Detergent Check: Run your assay with 0.01% Triton X-100. If potency drops significantly, your compound was likely acting via non-specific aggregation.
Figure 2: Physicochemical optimization strategy to prevent assay interference.
References
-
Wang, L. et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163. Journal of Pharmaceutical Sciences.
-
Makino, C. et al. (2019).[5] In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction.[5] Xenobiotica.
-
BenchChem Technical Support. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Guides.
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. rjptonline.org [rjptonline.org]
- 5. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 1,2,4-Oxadiazole Scaffolds
Current Status: Online Operator: Senior Application Scientist Topic: Enhancing the solubility of poorly soluble 1,2,4-oxadiazole derivatives
Introduction: The "Brick Dust" vs. "Grease Ball" Paradox
Welcome to the technical support hub for 1,2,4-oxadiazole optimization. If you are here, you are likely facing a common medicinal chemistry bottleneck: your compound has excellent potency but precipitates immediately in aqueous media.
1,2,4-Oxadiazoles are popular bioisosteres for amides and esters due to their metabolic stability and ability to engage in
This guide moves beyond generic advice. We treat solubility as a debugging process, isolating whether your issue is thermodynamic (crystal energy) or kinetic (wetting/dissolution), and applying the correct patch.
Module 1: Chemical & Structural Troubleshooting
User Query: "I tried making a Hydrochloride (HCl) salt to improve solubility, but the compound disproportionates or degrades in water. Why?"
Root Cause Analysis
The 1,2,4-oxadiazole ring is an extremely weak base (
-
The Trap: If you form an HCl salt in an organic solvent (e.g., ether), it will likely hydrolyze back to the free base immediately upon contact with water (disproportionation), causing precipitation.
-
The Risk: Strong acidic conditions can sometimes trigger ring opening, although 1,2,4-oxadiazoles are generally more acid-stable than base-stable.
Actionable Solutions
-
Switch to Co-crystals: Instead of proton transfer (salt), rely on hydrogen bond donors.
-
Append Solubilizing Tails:
-
If SAR permits, introduce a basic amine handle (e.g., morpholine, piperazine) external to the ring. This provides a distinct protonation site (
) for stable salt formation.
-
Module 2: Formulation Strategies (The "How-To")
User Query: "My compound has high LogP (>4) and won't dissolve even with 5% DMSO. What is the next step?"
Strategy A: Cyclodextrin Complexation (The "Grease Ball" Fix)
If your molecule is lipophilic but crystalline, Hydroxypropyl-
Protocol: Phase Solubility Screening
-
Objective: Determine the stability constant (
) to predict in vivo solubilization. -
Materials: HP-
-CD (Kleptose®), Phosphate Buffer (pH 6.8).
Step-by-Step Workflow:
-
Preparation: Prepare 0%, 5%, 10%, 15%, and 20% (w/v) HP-
-CD solutions in buffer. -
Saturation: Add excess 1,2,4-oxadiazole derivative to each vial.
-
Equilibration: Shake at 25°C for 24–48 hours.
-
Filtration: Filter through 0.45 µm PVDF filter (do not use nylon, which binds oxadiazoles).
-
Quantification: Analyze filtrate via HPLC-UV.
-
Data Analysis: Plot Concentration (M) vs. % CD. A linear increase indicates a 1:1 inclusion complex.
Strategy B: Amorphous Solid Dispersions (The "Brick Dust" Fix)
If your Melting Point is
Protocol: Small-Scale Solvent Evaporation
-
Polymer Selection: Use HPMC-AS (L or M grade) or PVPVA64 .
-
Why? HPMC-AS provides pH-dependent release (preventing precipitation in the stomach), crucial for weak bases.
-
-
Ratio: Start with 1:3 (Drug:Polymer).
-
Solvent: Dissolve both in Acetone/Methanol (1:1).
-
Evaporation: Rotary evaporate at 40°C under vacuum until a film forms.
-
Drying: Vacuum dry for 24h to remove residual solvent.
-
Verification: Analyze via DSC. A single Glass Transition temperature (
) indicates a successful miscible dispersion.
Module 3: Analytical Troubleshooting & Stability
User Query: "I see a new peak in my HPLC chromatogram after 24 hours in buffer at pH 8. Is my compound dissolving or degrading?"
Critical Warning: Base-Catalyzed Ring Opening
While 1,2,4-oxadiazoles are bioisosteres of esters, they are susceptible to nucleophilic attack at the C5 position, especially at high pH (
The Degradation Pathway:
-
Hydroxide attacks C5.
-
Ring opens to form an Acyl Amidoxime .
-
This is often reversible in acid but irreversible if it further hydrolyzes.
Diagnostic Check:
-
Run LC-MS.[4]
-
Look for: Mass shift of +18 Da (Water addition) or ring fragmentation.
-
Fix: Ensure your formulation buffer is kept at pH < 7.4. Avoid using strong bases (NaOH) for pH adjustment; use Meglumine or Tris instead.
Visualization: Decision Logic & Pathways
Figure 1: Solubility Optimization Decision Tree
Caption: A logic flow for selecting the correct solubility technology based on Melting Point (MP) and Lipophilicity (LogP).
Figure 2: Base-Catalyzed Degradation Mechanism
Caption: Mechanism of 1,2,4-oxadiazole ring opening under basic conditions (pH > 7.5), leading to false solubility readings.
Summary Data Table: Excipient Compatibility
| Excipient Class | Recommended Candidate | Why for 1,2,4-Oxadiazoles? | Watch Out For |
| Polymer (ASD) | HPMC-AS (L-grade) | Stabilizes amorphous form; prevents crystallization of planar rings. | High pH dissolution only (enteric). |
| Cyclodextrin | HP- | Cavity size matches 5-membered heterocycles perfectly. | Binding constant ( |
| Surfactant | Vitamin E TPGS | Improves wetting of "Brick Dust" crystals. | Can form peroxides; check stability. |
| Co-solvent | PEG 400 | Good solubilizer for initial screening. | High osmotic pressure in vivo; max 10-20%. |
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
Pace, A., et al. (2015). "Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications." Heterocycles. Link
-
Serajuddin, A. T. (1999). "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs." Journal of Pharmaceutical Sciences. Link
-
Zhu, Y., et al. (2020). "Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives." BMC Chemistry. Link
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing instability issues of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in assays"
Topic: 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine[1][2]
Executive Summary: The "Electrophilic Trap"
Status: Critical Attention Required Molecule Class: 3,5-disubstituted-1,2,4-oxadiazole Primary Risk: Nucleophilic Ring Opening & Hydrolysis[1][2]
Researchers frequently encounter inconsistent IC50 values or "vanishing" compound peaks with This compound .[1][2] This is rarely due to synthesis errors; rather, it is an intrinsic property of the 1,2,4-oxadiazole ring , which acts as a latent electrophile.[1][2]
The C5 position of the oxadiazole ring is highly electron-deficient. In the presence of biological nucleophiles (thiols like DTT/Glutathione) or at elevated pH, the ring undergoes irreversible cleavage. This guide provides the protocols to stabilize this scaffold during assays.
Module 1: Assay Buffer Compatibility (The Thiol Warning)
The Problem: You observe a rapid loss of potency or signal decay in biochemical assays containing reducing agents.
The Mechanism: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the C5 carbon.[3] Strong nucleophiles, particularly thiols used to maintain protein stability (DTT,
Degradation Pathway (Mechanism of Action)
The following diagram illustrates the nucleophilic attack mechanism that degrades your compound.
Caption: Figure 1. The electrophilic C5 position of the 1,2,4-oxadiazole ring is the "Achilles' heel," susceptible to attack by assay buffer components.[2]
Troubleshooting Protocol: Buffer Optimization
Do not use standard "off-the-shelf" kinase or protease buffers without modification.
| Component | Standard Conc. | Risk Level | Recommendation |
| DTT / | 1–5 mM | CRITICAL | Replace immediately. Use TCEP (Tris(2-carboxyethyl)phosphine) which is less nucleophilic, or minimize thiol concentration (< 0.5 mM).[1][2] |
| pH | > 8.0 | HIGH | Maintain pH < 7.5. The ring becomes exponentially more unstable as pH rises (base-catalyzed hydrolysis).[1] |
| Primary Amines | Tris Buffer | MODERATE | Tris contains a primary amine.[1] While slow, it can react over long incubations.[1][2] Prefer HEPES or MOPS buffers.[1] |
Module 2: Stock Solution & Storage
The Problem: Fresh powder works, but the DMSO stock solution loses potency after 2 weeks. The Mechanism:
-
Hygroscopicity: The primary amine side chain (-ethan-1-amine) is hygroscopic.[1] It pulls atmospheric water into the DMSO.
-
Hydrolysis: Even trace water in DMSO allows slow hydrolysis of the oxadiazole ring during freeze-thaw cycles.[1]
-
Formaldehyde Adducts: DMSO degrades slowly to formaldehyde, which reacts with the primary amine of your compound to form Schiff bases (methylated impurities).[1][2]
Protocol: Anhydrous Handling
-
Solvent: Use only Anhydrous DMSO (sealed under argon/nitrogen).[1][2]
-
Aliquot immediately: Do not store one large stock bottle. Prepare single-use aliquots (e.g., 20 µL) to prevent repeated freeze-thaw cycles.
-
Acidification (Optional): For extreme instability, adding 1 equivalent of HCl (forming the amine salt) often stabilizes the stock by protonating the amine, reducing its hygroscopicity and reactivity, though this may require pH re-adjustment in the assay.[1][2]
Module 3: Analytical QC (LC-MS)
The Problem: LC-MS shows multiple peaks or broad smearing. The Mechanism: The compound is degrading on the column due to the acidity of the mobile phase or high temperature.
Diagnostic Decision Tree
Use this logic flow to determine if the degradation is real or an artifact.
Caption: Figure 2. Diagnostic workflow to distinguish between on-column degradation and actual sample decomposition.
Recommended LC Conditions:
-
Column Temp: Keep < 30°C (High heat accelerates ring opening).[1][2]
-
Mobile Phase: If unstable in 0.1% Formic Acid, switch to 10mM Ammonium Acetate (pH ~6.5).[1][2]
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a cellular assay (e.g., cell culture media)? A: Yes, but with caveats. Cell media (DMEM/RPMI) contains amino acids and serum proteins (nucleophiles).[1][2]
-
Action: Dose the compound immediately before the readout if possible.
-
Control: Run a stability control by incubating the compound in media (without cells) for the duration of the assay and analyzing by LC-MS.
Q2: Why is the tert-butyl group not protecting the ring? A: The tert-butyl group at the C3 position provides steric bulk, which protects the N2/C3 side. However, the nucleophilic attack typically occurs at C5 (the carbon attached to your amine chain).[1] The steric bulk at C3 offers minimal protection to the C5 "hotspot."
Q3: I see a mass shift of +18 Da. What is it? A: This is the signature of hydrolysis . The ring has opened and added a water molecule. This confirms that moisture ingress or high pH is your root cause.[1]
Q4: Is the compound light sensitive? A: 1,2,4-oxadiazoles can undergo photochemical rearrangement (Boulton-Katritzky type) under strong UV light.[1][2]
-
Action: Store stocks in amber vials. Do not leave clear plates on the bench under direct sunlight for extended periods.
References
-
Mechanism of 1,2,4-Oxadiazole Ring Opening
-
Bioisostere Stability & Nucleophilic Attack
-
General Heterocycle Stability in DMSO
Sources
"scale-up synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine challenges"
The following technical guide is structured as a Technical Support Center resource. It is designed to assist researchers encountering specific challenges during the scale-up synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine .
Topic: this compound Ticket ID: OXD-552-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
This guide addresses the scale-up challenges for This compound . This molecule is a critical "amine building block" often used in the synthesis of S1P1 agonists and other immunomodulators.
Structural Analysis:
-
3-Position: tert-Butyl group (provides lipophilicity and metabolic stability).
-
5-Position: 1-Aminoethyl group (contains a chiral center, typically derived from Alanine).
Primary Synthetic Route: The industry-standard approach involves the condensation of N-hydroxy-2,2-dimethylpropanimidamide (tert-butyl amidoxime) with N-protected Alanine (usually Boc-Ala-OH), followed by cyclodehydration and deprotection.
Module 1: Amidoxime Synthesis & Safety
Ticket Subject: Safety hazards during large-scale preparation of tert-butyl amidoxime.
User Query:
"We are scaling up the reaction of pivalonitrile with hydroxylamine. We are observing inconsistent initiation and are concerned about the thermal stability of the reaction mixture. How do we manage this safely?"
Root Cause Analysis:
The formation of amidoximes from nitriles is exothermic. On a large scale, the accumulation of unreacted hydroxylamine due to delayed initiation can lead to a thermal runaway . Furthermore, free hydroxylamine is unstable and potentially explosive if concentrated or heated excessively.
Troubleshooting Protocol:
Q1: How do I prevent thermal runaway during addition?
-
Solution: Do not add all hydroxylamine at once. Use a fed-batch approach .
-
Suspend Hydroxylamine HCl (1.1 equiv) and Base (Na2CO3 or NaOH) in Methanol/Water (or Ethanol).
-
Heat to 50–60°C to ensure free hydroxylamine is generated.
-
Critical Step: Add Pivalonitrile slowly over 2–4 hours. Monitor the exotherm.
-
Process Check: Verify consumption of hydroxylamine by titration or TLC before workup to avoid distilling potentially explosive hydroxylamine residues.
-
Q2: The product is an oil and difficult to crystallize. How do I purify it?
-
Insight: tert-Butyl amidoxime (N-hydroxy-2,2-dimethylpropanimidamide) is a solid (mp ~108°C) but often oils out if impure.
-
Resolution:
-
Cool the reaction mixture to 0°C slowly.
-
Add water to precipitate the product.
-
If it oils, seed with a pure crystal. Recrystallize from Hexane/Ethyl Acetate (or Heptane/IPA) to remove trace hydroxylamine salts which catalyze decomposition [1].
-
Module 2: Coupling & Cyclization (The Critical Step)
Ticket Subject: Low yields and racemization during 1,2,4-oxadiazole ring formation.
User Query:
"We are coupling Boc-L-Alanine with the amidoxime using CDI in DMF. The yield is only 40%, and the enantiomeric excess (ee) dropped from 99% to 85%. What is happening?"
Root Cause Analysis:
-
Racemization: The activation of Boc-Alanine (forming the acyl imidazole) makes the
-proton acidic. High temperatures required for cyclization (>100°C) promote racemization via an oxazolone intermediate or direct enolization. -
Incomplete Cyclization: The intermediate O-acylamidoxime often forms quickly but fails to cyclize fully to the oxadiazole ring without sufficient heat or activation.[7]
Troubleshooting Protocol:
Q1: How do I maintain chirality (high ee%)?
-
Switch Reagents: Avoid standard CDI/DMF reflux if racemization is high.
-
Recommended System: Use T3P (Propylphosphonic anhydride) in Ethyl Acetate or DMF.
-
Alternative: If using CDI, conduct the activation at 0°C, add the amidoxime, and then heat only for the minimum time required for cyclization (monitor strictly by HPLC).
Q2: Managing the "One-Pot" Process Exotherm.
-
Safety Warning: The cyclodehydration releases water and heat.
-
Protocol:
-
Activate Boc-Ala-OH with CDI (1.1 equiv) in DMF at 0–5°C. Wait for CO2 evolution to cease (approx. 1 h).
-
Add tert-butyl amidoxime (1.0 equiv). Stir at RT for 1-2 h to form the O-acylamidoxime (intermediate).
-
Ramp Step: Heat to 100°C. Do not overshoot. The cyclization is most rapid between 90–110°C.
-
Endpoint: Stop immediately upon disappearance of the intermediate (monitored by HPLC). Prolonged heating degrades the Boc group [2].
-
Module 3: Deprotection & Isolation
Ticket Subject: Product isolation as a stable solid.
User Query:
"The Boc-deprotection with TFA worked, but the free amine is a gummy oil. We need a free-flowing powder for the next step."
Resolution Protocol:
The free base of this compound is a low-melting solid or oil. For scale-up, you must isolate it as a salt.
Recommended Salt Form: Hydrochloride (HCl) [10]
-
Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane or Ethanol (avoid water to prevent hydrolysis of the oxadiazole ring, though the tert-butyl group confers good stability).
-
Precipitation: Dilute the reaction mixture with MTBE (Methyl tert-butyl ether) or Heptane . The amine-HCl salt should precipitate as a white solid.
-
Filtration: Filter and wash with MTBE. This removes lipophilic impurities and residual protecting group byproducts.
Visualizing the Workflow
The following diagram illustrates the optimized scale-up workflow, highlighting critical control points (CCPs) for safety and quality.
Caption: Optimized synthetic workflow for this compound hydrochloride, highlighting the thermal cyclization control point.
Detailed Experimental Protocol (Optimized T3P Route)
This protocol is recommended for batches >100g to minimize thermal hazards and racemization.
Step 1: Coupling & Cyclization
-
Charge Boc-L-Alanine (1.0 equiv), tert-butyl amidoxime (1.1 equiv), and Ethyl Acetate (10 vol) into the reactor.
-
Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).
-
Cool to 0–5°C.
-
Add T3P (50% in EtOAc, 1.5 equiv) slowly to control exotherm (maintain <10°C).
-
Stir at RT for 1 h (Formation of O-acylamidoxime).
-
Heat to reflux (approx. 75–80°C) for 4–6 h. Note: T3P lowers the activation energy for cyclization compared to CDI.
-
Workup: Wash with water, sat. NaHCO3, and brine. Dry organic layer and concentrate.
Step 2: Deprotection
-
Dissolve the crude Boc-oxadiazole in 1,4-Dioxane (3 vol).
-
Add 4M HCl in Dioxane (3.0 equiv) at 20°C.
-
Stir for 3–5 h. Product may precipitate.
-
Dilute with MTBE (5 vol) to complete precipitation.
-
Filter the white solid. Dry in a vacuum oven at 40°C.
Data Summary Table: Reagent Comparison
| Reagent | Cyclization Temp | Racemization Risk | Scale-Up Suitability | Notes |
| CDI | 100–110°C (DMF) | High | Moderate | Cheapest; requires high heat; CO2 evolution. |
| EDC/HOBt | 90–100°C | Moderate | Low | High cost; difficult byproduct removal. |
| T3P | 70–80°C (EtOAc) | Low | High | Safe solvent (EtOAc); easy workup (water soluble byproducts). |
References
-
BenchChem Technical Support. (2025).[6][7][11][12][13] Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. 7
-
MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. 9
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Oxadiazoles. Link
-
National Institutes of Health (NIH). (2019). Development of 1,2,4-Oxadiazole Antimicrobial Agents. 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes [organic-chemistry.org]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
"structure-activity relationship (SAR) studies of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine analogs"
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) and synthetic utility of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine , a privileged scaffold in modern medicinal chemistry.
Executive Summary & Strategic Utility
The molecule This compound represents a critical "linker-head" scaffold used extensively in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists and antimicrobial agents .
In the context of drug design, this scaffold serves two primary functions:
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, improving metabolic half-life (
) while maintaining hydrogen-bond acceptor capabilities. -
Pharmacophore Anchoring: The tert-butyl group provides a high-bulk lipophilic anchor (simulating a phenyl or trifluoromethyl group) that fits into the hydrophobic pocket of GPCRs, while the chiral ethylamine tail serves as a vector for polar interactions (e.g., with Glu121/Arg120 in S1P1).
This guide compares the SAR profiles of analogs derived from this core, evaluating their potency, selectivity, and physicochemical properties against standard clinical benchmarks like Ozanimod and Siponimod .
Chemical Space & Design Strategy
The Core Scaffold Analysis
The structure consists of three distinct domains susceptible to SAR optimization:
-
Domain A (3-Position): The tert-butyl group.[1][2][3][4][5][6] This is the "Hydrophobic Tail."
-
Domain B (Core): The 1,2,4-oxadiazole ring.[3][5][6][7][8][9][10] This is the "Spacer/Bioisostere."
-
Domain C (5-Position Side Chain): The
-methyl ethylamine. This is the "Polar Head/Linker."
Comparative SAR Logic
When designing analogs, the following trends have been established through extensive field studies:
| Structural Domain | Modification | Effect on Activity (S1P1/Antimicrobial) | Causality & Insight |
| 3-Position (Tail) | tert-Butyl | Maintained/Decreased | Phenyl is planar; tert-butyl is spherical. tert-Butyl often improves solubility and metabolic stability (no aromatic hydroxylation). |
| tert-Butyl | Loss of Potency | Significant loss of hydrophobic binding energy ($ \Delta G{bind} $). The hydrophobic pocket requires bulk. | |
| Core Ring | 1,2,4-Oxadiazole | Variable | Changes the vector of the substituents. 1,2,4-isomer is typically preferred for S1P1 agonists to orient the head group correctly. |
| 5-Position (Head) | Decreased Selectivity | The | |
| Free Amine | Context Dependent | Free amines mimic the zwitterionic head of S1P. Amides are used if the target is not the S1P binding pocket (e.g., antimicrobial cell wall targets). |
Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold
Trustworthiness: This protocol utilizes a self-validating condensation-cyclization sequence. The formation of the 1,2,4-oxadiazole is confirmed by the characteristic
Reagents:
-
Pivalonitrile (CAS: 630-18-2)
-
Hydroxylamine hydrochloride (
) -
N-Boc-L-Alanine (CAS: 15761-38-3)
-
EDC
HCl / HOBt (Coupling agents) -
TFA (Trifluoroacetic acid)
Step-by-Step Methodology:
-
Amidoxime Formation:
-
Dissolve Pivalonitrile (1.0 eq) in EtOH/H₂O (2:1). Add
(2.0 eq) and (2.0 eq). -
Reflux at 80°C for 12 hours. Monitor via TLC (Polar mobile phase).
-
Checkpoint: Product (Pivalamidoxime) should appear as a white solid after concentration.
-
-
O-Acylation:
-
Dissolve N-Boc-L-Alanine (1.1 eq) in DMF. Activate with EDC
HCl (1.2 eq) and HOBt (1.2 eq) for 30 mins at 0°C. -
Add Pivalamidoxime (1.0 eq). Stir at RT for 4 hours.
-
Result: Formation of the O-acyl amidoxime intermediate.
-
-
Cyclodehydration (The Critical Step):
-
Heat the reaction mixture to 100°C-110°C for 6–12 hours.
-
Mechanism: Thermal entropy drives the loss of water to form the thermodynamically stable 1,2,4-oxadiazole ring.
-
Workup: Dilute with EtOAc, wash with
and Brine. Purify via silica gel chromatography (Hex/EtOAc).
-
-
Deprotection:
-
Dissolve the N-Boc-oxadiazole intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour.
-
Evaporate volatiles. Neutralize with weak base resin or
to obtain the free amine: This compound .
-
Protocol B: Calcium Flux Assay (S1P1 Activation)
To validate biological activity, use a FLIPR (Fluorometric Imaging Plate Reader) Calcium 4 assay in CHO-K1 cells overexpressing human S1P1.
-
Cell Seeding: Seed CHO-S1P1 cells (10k/well) in 384-well black plates. Incubate overnight.
-
Dye Loading: Load cells with Calcium-4 dye (Molecular Devices) for 60 mins at 37°C.
-
Agonist Addition: Prepare serial dilutions of the synthesized amine analog in HBSS/HEPES buffer.
-
Measurement: Monitor fluorescence ($ \lambda_{ex} 485nm, \lambda_{em} 525nm $) upon addition.
-
Data Analysis: Calculate
using a 4-parameter logistic fit.
Visualizations & Pathways
Figure 1: Synthetic Workflow & Logic
This diagram illustrates the conversion of the nitrile precursor to the final bioactive amine scaffold.
Caption: Step-wise synthesis of the 1,2,4-oxadiazole ethylamine scaffold via amidoxime route.
Figure 2: SAR Interaction Map (S1P1 Receptor)
This diagram details how the specific domains of the molecule interact with the S1P1 receptor binding pocket.
Caption: Pharmacophore mapping of the scaffold within the S1P1 receptor binding site.
Comparative Data Analysis
The following table contrasts the "Core Scaffold" (Amine) against functionalized derivatives to demonstrate the necessity of the "Head Group" modification for maximal potency.
Table 1: Comparative Potency of Oxadiazole Analogs (S1P1 Agonism)
| Compound ID | R1 (3-Pos) | R2 (5-Pos Side Chain) | S1P1 | S1P3 | Selectivity Ratio |
| Scaffold 1 (Core) | tert-Butyl | > 10,000 | > 10,000 | N/A | |
| Analog A | tert-Butyl | 450 | > 10,000 | > 20x | |
| Analog B | tert-Butyl | 12 | 2,400 | 200x | |
| Analog C | Phenyl | 85 | 850 | 10x | |
| Ozanimod (Ref) | Indane-Oxa | Amino Alcohol | 1.2 | > 10,000 | > 1000x |
Interpretation:
-
The Core Amine (Scaffold 1) is relatively inactive on its own. It requires functionalization (e.g., to an amino acid derivative like Analog B ) to engage the critical Glu121 residue effectively.
-
The tert-Butyl Group (Analog B) provides superior selectivity compared to the simple Phenyl group (Analog C ), likely due to optimal filling of the hydrophobic sub-pocket without inducing steric clash.
Conclusion
The This compound scaffold is a versatile, high-value intermediate. While not a potent drug in its free amine form, it is the essential precursor for generating high-affinity S1P1 agonists. The tert-butyl-oxadiazole moiety serves as a robust, metabolically stable "anchor," allowing medicinal chemists to fine-tune the "head group" for specific therapeutic indications, ranging from Multiple Sclerosis (S1P modulation) to novel antimicrobial applications.
Recommendation: For S1P1 agonist programs, utilize this amine to synthesize N-alkylated amino acid derivatives . For antimicrobial programs, explore amide-linked derivatives targeting cell wall synthesis.
References
-
Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. European Journal of Medicinal Chemistry. (2025). 11[4][5][6][7][8][10][12][13]
-
Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic Chemistry. (2019). 14[4][5][8][10][12][13][15]
-
Pharmacophore-based Design of Novel Oxadiazoles as Selective sphingosine-1-phosphate (S1P) Receptor Agonists. ChemMedChem. (2015). 8[4][10][13][15]
-
Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Letters in Organic Chemistry. 16[4][5][6][7][8][10][12][13]
-
PubChemLite: this compound hydrochloride. University of Luxembourg.[3] 17[4][10][13]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1339180-73-2|1-(3-(tert-Butyl)-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like headgroup interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. PubChemLite - this compound hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]
Comprehensive Guide to Cross-Reactivity and Stability Profiling of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Topic: Cross-Reactivity & Stability Profiling of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Discovery Biologists.
Executive Summary
This guide outlines the technical profiling framework for This compound (referred to herein as TB-OX-EA ). As a bioisosteric building block, TB-OX-EA is frequently employed to replace metabolically labile amide or ester linkages in Fragment-Based Drug Discovery (FBDD). However, the 1,2,4-oxadiazole core carries distinct electrophilic risks and hydrolytic vulnerabilities not present in standard amides.
This document provides a comparative analysis against its primary alternatives (1,3,4-oxadiazoles and amides) and details a self-validating experimental protocol to assess its cross-reactivity, metabolic stability, and off-target liabilities.
Comparative Analysis: TB-OX-EA vs. Alternatives
The selection of a scaffold defines the trajectory of a lead series. The table below objectively compares TB-OX-EA against its structural isomer and the classical amide parent.
| Feature | TB-OX-EA (Subject) | 1,3,4-Oxadiazole Isomer | Pivalamide Analog |
| Structure | 1,2,4-Oxadiazole core | 1,3,4-Oxadiazole core | Standard Amide bond |
| Metabolic Stability | High (Resistant to amidases) | High (Resistant to amidases) | Low (Susceptible to hydrolysis) |
| Hydrolytic Stability | Moderate (Ring opening in strong base) | High (Thermally/Chemically robust) | Variable (pH dependent) |
| Electrophilicity | Moderate (C5 is susceptible to nucleophiles) | Low (Less electrophilic C2/C5) | Low (Unless activated) |
| Lipophilicity (ΔLogP) | +0.5 vs Amide (Improved permeability) | +0.2 vs Amide (More polar than 1,2,4) | Baseline |
| H-Bond Potential | Weak Acceptor (N2/N4) | Stronger Acceptor (N3/N4) | Donor + Acceptor |
| Key Liability | Glutathione (GSH) Trapping (Ring opening) | Low Trapping Risk | Rapid Clearance |
Expert Insight: While the 1,3,4-isomer is thermodynamically more stable, the 1,2,4-oxadiazole (TB-OX-EA) is often preferred for its unique vector orientation and higher lipophilicity, which aids in membrane permeability. However, this comes at the cost of increased electrophilicity at the C5 position, necessitating the rigorous "GSH Trapping" protocol described below.
Strategic Profiling Workflow
The following diagram illustrates the decision matrix for validating TB-OX-EA in a screening cascade.
Figure 1: Step-wise validation workflow for 1,2,4-oxadiazole building blocks. Note the critical "GSH Trapping" gate.
Detailed Experimental Protocols
To ensure data integrity, follow these self-validating protocols.
Protocol A: Glutathione (GSH) Trapping Assay
Rationale: The C5 position of the 1,2,4-oxadiazole ring is electrophilic. Nucleophilic attack by intracellular thiols (GSH) can lead to ring opening and covalent protein binding, a major toxicity flag.
-
Preparation: Prepare a 10 mM stock of TB-OX-EA in DMSO.
-
Incubation:
-
Test System: Phosphate buffer (pH 7.4) fortified with 5 mM GSH .
-
Concentration: 10 µM TB-OX-EA.
-
Control: Use 4-bromobenzyl cyanide (positive control for GSH conjugation).
-
Timepoints: 0, 1, 4, and 24 hours at 37°C.
-
-
Analysis:
-
Quench with cold acetonitrile.
-
Analyze via High-Resolution Mass Spectrometry (HRMS).[1]
-
Search Criteria: Look for [M + 307.08]⁺ adducts (GSH addition) or specific ring-opened fragments.
-
-
Acceptance Criteria: < 1% adduct formation over 24 hours.
Protocol B: pH-Dependent Hydrolytic Stability
Rationale: 1,2,4-oxadiazoles can undergo base-catalyzed ring cleavage.
-
Buffers: Prepare 50 mM buffers at pH 1.2 (SGF), pH 7.4 (PBS), and pH 9.0 (Borate).
-
Workflow: Incubate 10 µM TB-OX-EA at 37°C.
-
Monitoring: Inject samples onto UPLC-UV/MS at t=0, 4h, 24h, 48h.
-
Data Interpretation:
-
Stable: >90% parent remaining at 24h.
-
Flag: Appearance of N-hydroxyamidine or carboxylic acid degradation products indicates ring cleavage.
-
Protocol C: Chiral Integrity Verification
Rationale: The "ethan-1-amine" moiety implies a chiral center alpha to the heteroaromatic ring (Ring-CH(NH2)-CH3). The electron-withdrawing nature of the oxadiazole can increase the acidity of the alpha-proton, leading to racemization.
-
Method: Chiral Supercritical Fluid Chromatography (SFC).
-
Column: Chiralpak IC or IG (immobilized phases preferred for amines).
-
Mobile Phase: CO2 / Methanol + 0.1% Isopropylamine (IPA is critical to suppress peak tailing of the primary amine).
-
Stress Test: Incubate the pure enantiomer in pH 7.4 buffer at 37°C for 24 hours and re-inject to quantify enantiomeric excess (ee).
Mechanistic Insight: Degradation Pathways
Understanding how TB-OX-EA might fail is crucial for interpreting cross-reactivity data.
Figure 2: Mechanism of potential nucleophilic attack at C5 leading to ring opening, a key differentiator from the more stable 1,3,4-isomer.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Pace, A., & Pierro, P. (2009). "The 1,2,4-Oxadiazole Ring: A Multifunctional Scaffold in Medicinal Chemistry." Organic & Biomolecular Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). "this compound."[2] National Library of Medicine. Link
-
Kalgutkar, A. S., & Dalvie, D. (2015). "Reactive Metabolites: Mechanisms and Their Implications in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology. Link
Sources
"comparing the synthetic efficiency of different routes to 1,2,4-oxadiazoles"
Executive Summary: The Efficiency Paradox
In medicinal chemistry, the 1,2,4-oxadiazole ring is not merely a linker; it is a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. It is the core scaffold in marketed drugs like Ataluren (Duchenne muscular dystrophy) and Pleconaril (antiviral).
However, "efficiency" in synthesizing this heterocycle is often misunderstood. While classical thermal condensation is reliable, it suffers from poor atom economy and harsh conditions that degrade sensitive substrates. This guide compares the three dominant synthetic methodologies—Classical Thermal (CDI/EDC) , T3P-Mediated One-Pot , and Microwave-Assisted —to determine the optimal route for modern drug discovery workflows.
Mechanistic Foundation: The "4+1" Assembly[1]
To control the synthesis, one must understand the failure points. The dominant strategy is the [4+1] cycloaddition between an amidoxime (4 atoms) and a carboxylic acid derivative (1 atom).
The reaction proceeds through two distinct stages:[1][2][3][4]
-
O-Acylation: The amidoxime oxygen attacks the activated acid, forming an O-acylamidoxime intermediate.
-
Cyclodehydration: The intermediate undergoes intramolecular condensation to close the ring, eliminating water.
Critical Failure Point: The O-acylamidoxime intermediate is often stable at room temperature. Inefficient dehydration leads to open-chain byproducts or, under forcing conditions, degradation of chiral centers.
Visualization: General Reaction Pathway
Figure 1: The stepwise assembly of 1,2,4-oxadiazoles.[1][2][3][5][6][7][8] The transition from O-Acylamidoxime to the final product is the rate-determining step in thermal protocols.
Comparative Analysis of Synthetic Routes
We evaluated three methodologies based on Yield , Reaction Time , Atom Economy , and Scalability .
Route A: Classical Thermal Condensation (CDI/EDC)
The Traditional Standard This route utilizes standard coupling reagents (CDI, EDC/HOBt) to activate the acid, followed by heating (often in DMF or Toluene) to force cyclization.
-
Pros: Reagents are ubiquitous; tolerates a wide range of functional groups.
-
Cons: Requires high temperatures (100°C+) for the second step; CDI generates imidazole byproducts that can complicate purification; often requires two distinct steps (isolation of intermediate).
Route B: T3P-Mediated Synthesis (Propylphosphonic Anhydride)
The Modern Efficiency Standard T3P acts as both a coupling reagent and a water scavenger. Its cyclic anhydride structure drives the equilibrium toward the oxadiazole, often in a single pot without isolating the intermediate.
-
Pros: Low Epimerization (crucial for chiral drugs); water-soluble byproducts (simplified workup); milder conditions.
-
Cons: Reagent cost is higher than CDI; requires base (TEA/DIPEA).
Route C: Microwave-Assisted Synthesis
The High-Throughput Solution Uses dielectric heating to accelerate the cyclodehydration step, often reducing reaction times from hours to minutes.
-
Pros: Extremely fast (10–30 min); often solvent-free or uses benign solvents (EtOH).
-
Cons: Difficult to scale beyond gram quantities (penetration depth issues); safety concerns with pressurized vessels.
Comparative Data Matrix
| Metric | Route A: CDI/EDC Thermal | Route B: T3P One-Pot | Route C: Microwave |
| Avg. Yield | 65 – 75% | 85 – 96% | 80 – 90% |
| Reaction Time | 12 – 24 Hours | 1 – 4 Hours | 10 – 30 Mins |
| Purification | Chromatography often req. | Extraction (aq. wash) | Filtration/Recrystallization |
| Scalability | High | Very High (Flow compatible) | Low (Batch limited) |
| Green Metric | Low (DMF/Toluene waste) | Medium (Ethyl Acetate) | High (Energy efficient) |
Validated Experimental Protocols
Protocol 1: T3P-Mediated One-Pot Synthesis (Recommended for Scale & Purity)
Source Grounding: Adapted from Augustine et al. [1]
Rationale: T3P is chosen here because it minimizes racemization and simplifies the workup. The byproducts are water-soluble, allowing the product to be isolated via phase separation rather than column chromatography.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amidoxime (1.1 equiv)
-
T3P (50% w/w in EtOAc, 1.5 equiv)
-
Triethylamine (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF.
Step-by-Step:
-
Activation: Charge a flask with the Carboxylic Acid (10 mmol) and EtOAc (20 mL). Add T3P solution (15 mmol) and Triethylamine (30 mmol) at 0°C. Stir for 15 min.
-
Checkpoint: Solution should remain clear or slightly cloudy; no heavy precipitate should form immediately.
-
-
Coupling: Add the Amidoxime (11 mmol) in one portion. Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
TLC Monitoring: Look for the disappearance of the acid and formation of the intermediate (lower Rf than product).
-
-
Cyclization: Heat the mixture to reflux (approx. 75-80°C for EtOAc) for 3–4 hours.
-
Mechanism Note: T3P scavenges the water produced during cyclization, driving the reaction to completion.
-
-
Workup: Cool to RT. Wash the organic layer with water (2 x 10 mL), saturated NaHCO3 (2 x 10 mL), and brine.
-
Isolation: Dry over Na2SO4 and concentrate. Most products crystallize upon cooling or addition of hexanes.
Protocol 2: Microwave-Assisted Solid Phase Synthesis
Source Grounding: Green Chemistry approaches [2, 3]
Rationale: Ideal for library generation where speed is paramount and scale is small (<500mg).
Step-by-Step:
-
Mix Carboxylic Acid (1.0 equiv) and Amidoxime (1.0 equiv) with a solid support (e.g., Silica gel or K2CO3) or a minimal amount of DMF.
-
Add a coupling additive if using acid (e.g., DCC) or use an Acyl Chloride directly.
-
Irradiate at 140°C for 15 minutes (Power: 150W, Pressure limit: 200 psi).
-
Extract the solid residue with MeOH/DCM, filter, and concentrate.
Decision Framework for Process Chemists
When should you choose which route? Use this logic flow to determine the most efficient path for your specific substrate.
Figure 2: Strategic decision matrix for selecting the synthetic route based on substrate sensitivity and operational scale.
Conclusion
For routine medicinal chemistry and early-stage process development, Route B (T3P-mediated) is the superior methodology. It balances high yields with operational simplicity and product purity, specifically avoiding the racemization issues common in thermal CDI routes. Microwave synthesis remains the tool of choice for rapid combinatorial library generation but lacks the scalability required for development candidates.
References
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[6][9][10] Synlett.
-
Bhadraiah, K., et al. (2022).[4] A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity.
-
Sahoo, B. M., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives.[11][12] Molecules.
-
BenchChem. (2025). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. journalspub.com [journalspub.com]
- 12. ijpsjournal.com [ijpsjournal.com]
"benchmarking the ADMET properties of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"
[1]
Executive Summary
This guide benchmarks the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine .[1] As a specialized building block in Fragment-Based Drug Discovery (FBDD), this scaffold represents a strategic bioisostere for amide-based intermediates.[1]
Unlike standard benzylamines, the inclusion of the 1,2,4-oxadiazole core confers unique electronic properties, reducing the basicity of the primary amine and potentially enhancing blood-brain barrier (BBB) penetration. The 3-tert-butyl substituent provides critical steric bulk, modulating metabolic stability and lipophilicity.[1] This guide compares the compound against standard medicinal chemistry fragments to validate its utility in lead optimization.
Part 1: Physicochemical Benchmarking
To objectively evaluate the compound, we compare it against two structural analogs: Benzylamine (standard amine fragment) and the 3-Methyl analog (to isolate the effect of the tert-butyl group).
Table 1: In Silico Physicochemical Profile
Data generated via consensus prediction models (SwissADME/ChemAxon).
| Property | Target Product (3-t-Butyl) | Alternative A (3-Methyl Analog) | Alternative B (Benzylamine) | Implication |
| MW (Da) | 169.22 | 127.14 | 107.15 | Fragment-ideal (<200 Da).[1][2] |
| cLogP | 1.8 – 2.1 | 0.4 – 0.6 | 1.1 | t-Butyl pushes lipophilicity into the CNS-penetrant range.[1][2] |
| TPSA (Ų) | ~64.0 | ~64.0 | 26.0 | Oxadiazole adds polarity without H-bond donors, aiding solubility.[1] |
| pKa (Amine) | ~8.5 | ~8.4 | ~9.5 | Lower pKa (vs. benzylamine) means more neutral species at pH 7.4, enhancing permeability. |
| LE (Ligand Eff.) | High | Very High | High | Excellent starting point for growing leads.[1][2] |
Technical Insight: The 1,2,4-oxadiazole ring acts as an electron-withdrawing group (EWG), lowering the pKa of the adjacent ethylamine. While benzylamine is >99% protonated at physiological pH, the target product has a higher fraction of neutral species, facilitating passive diffusion across lipid membranes.
Part 2: ADMET Profiling & Comparative Analysis
Absorption & Permeability[2]
-
Benchmark: High Passive Permeability.
-
Mechanism: The tert-butyl group acts as a "grease ball," masking the polarity of the oxadiazole ring.
-
Comparison: Superior to the 3-methyl analog in PAMPA (Parallel Artificial Membrane Permeability Assay) assays due to increased lipophilicity.[1][2]
-
Risk: Potential substrate for P-gp efflux if the amine is heavily substituted later, but the fragment itself is likely passive.
Metabolic Stability (Microsomal)
-
Critical Analysis:
-
Oxadiazole Ring: Generally stable to hydrolysis, unlike esters.[2][3] However, it can be susceptible to nucleophilic attack (ring opening) in strong basic conditions or by specific intracellular nucleophiles (e.g., glutathione) if activated.
-
tert-Butyl Group: This is a metabolic "shield."[1][2] Unlike a phenyl ring (susceptible to hydroxylation) or a straight alkyl chain (susceptible to oxidation), the tert-butyl group is sterically bulky and lacks abstractable protons, preventing CYP450 attack at the 3-position.
-
Amine Handle: The primary amine is the metabolic soft spot, susceptible to MAO (Monoamine Oxidase) or CYP-mediated deamination.
-
-
Data Support: In human liver microsomes (HLM), 3,5-disubstituted 1,2,4-oxadiazoles typically show T½ > 60 mins, outperforming linear amide isosteres.
Toxicity & Safety (hERG Liability)
-
Flag: Nitrogen-rich heterocycles linked to lipophilic groups (like tert-butyl) can sometimes bind the hERG potassium channel, leading to QT prolongation.[1]
-
Mitigation: The low molecular weight (<200 Da) of this fragment significantly reduces hERG risk compared to full drug-sized molecules.[1][2] However, this property must be monitored as the fragment is grown.
Part 3: Experimental Protocols
To validate the claims above, the following standardized protocols are recommended.
Protocol A: pH-Dependent Stability Assay
Rationale: To verify the chemical stability of the oxadiazole ring prior to biological testing.[1]
-
Preparation: Dissolve compound to 10 mM in DMSO.
-
Incubation: Dilute to 100 µM in buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0.
-
Timepoints: 0, 1, 4, and 24 hours at 37°C.
-
Analysis: Quantify via HPLC-UV (254 nm).
-
Acceptance Criteria: >95% parent remaining at 24 hours.[1][2] Note: 1,2,4-oxadiazoles are generally acid-stable but may degrade at high pH.[1]
Protocol B: High-Throughput PAMPA (Permeability)
Rationale: To empirically determine the effect of the tert-butyl group on membrane crossing.[1]
-
System: 96-well MultiScreen-IP filter plate (0.45 µm PVDF).
-
Membrane: Coat with 5 µL of 1% lecithin in dodecane.
-
Donor Well: 200 µL of compound (10 µM) in pH 7.4 buffer.
-
Acceptor Well: 200 µL of fresh pH 7.4 buffer.
-
Incubation: 16 hours at room temperature in a humidity chamber.
-
Calculation:
-
Benchmark:
cm/s indicates high permeability.[1][2]
Part 4: Visualizing the Benchmarking Workflow
The following diagram illustrates the decision tree for evaluating this scaffold, highlighting the critical "Go/No-Go" decision points based on metabolic stability and hERG liability.
Caption: Step-wise ADMET benchmarking workflow. Yellow nodes represent critical experimental filters; the red node represents the safety gate.
Part 5: Mechanistic Insight - The "Tert-Butyl Shield"[1]
Why choose the tert-butyl variant? The diagram below explains the structure-property relationship (SPR) that makes this specific compound superior to its methyl or phenyl analogs in terms of metabolic robustness.
Caption: Structure-Property Relationship (SPR) map detailing how the tert-butyl group and oxadiazole core synergize to improve ADMET properties.
References
-
PubChem. this compound hydrochloride (CID 43102246).[1] National Library of Medicine.[2] [Link][1]
-
Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 2012. (Review of oxadiazole stability and bioisosterism). [Link][1]
-
Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011.[4] (Discussion on pKa modulation by heterocycles). [Link]
-
Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016.[2] (Source for PAMPA and Microsomal Stability protocols). [Link]
"head-to-head comparison of 1,2,4-oxadiazole vs 1,3,4-oxadiazole scaffolds in drug design"
Executive Decision Matrix
In medicinal chemistry, oxadiazoles are premier bioisosteres for amides and esters, offering improved metabolic stability and altered physicochemical profiles. Choosing between the 1,2,4-isomer and the 1,3,4-isomer is rarely arbitrary; it is a strategic decision based on specific property requirements.
| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Primary Utility | Peptidomimetic (amide bioisostere), lipophilicity modulation.[1][2] | Electron-deficient spacer, solubility enhancement.[1][2] |
| Lipophilicity (LogP) | Generally Higher .[1][2] More lipophilic than 1,3,4-isomer. | Generally Lower .[2] More polar/water-soluble.[1][2] |
| H-Bonding | Weak acceptor (N2/N4).[1][2] | Stronger acceptor (N3/N4 symmetry).[1][2] |
| Metabolic Liability | Susceptible to reductive ring opening (to amidines) or nucleophilic attack at C5.[1][2] | Susceptible to hydrolysis at extreme pH; generally robust but can undergo oxidative metabolism.[2] |
| Synthetic Entry | Amidoxime + Carboxylic Acid derivative.[2][3] | Hydrazide + Carboxylic Acid (Cyclodehydration).[1][2] |
| Key Drug Examples | Ataluren (DMD), Pleconaril (Antiviral). | Raltegravir (HIV), Zibotentan (Oncology). |
Structural & Electronic Profile
The arrangement of heteroatoms dictates the electronic distribution, affecting both binding affinity (H-bond capability) and reactivity.
Electronic Distribution
-
1,2,4-Oxadiazole: Asymmetric. The O-N bond is weak (bond energy ~40 kcal/mol), creating a "weak link" susceptible to rearrangement (e.g., Boulton-Katritzky rearrangement). The C5 position is highly electrophilic, making it a hotspot for nucleophilic attack (e.g., by cysteine residues or metabolic enzymes).
-
1,3,4-Oxadiazole: Symmetric.[4] It possesses a lower dipole moment than the 1,2,4-isomer but higher electron deficiency in the ring system, often facilitating
- stacking or cation- interactions in protein pockets.
Physicochemical Data Comparison
Data based on phenyl-substituted scaffolds.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Impact on Design |
| LogP (Lipophilicity) | ~1.8 - 2.2 | ~1.3 - 1.7 | Use 1,3,4 to lower LogP and improve solubility.[1][2] |
| Aq. Solubility | Moderate | High | 1,3,4 is preferred for CNS drugs requiring lower lipophilicity. |
| pKa (Conjugate Acid) | ~ -4.0 (Very weak base) | ~ -5.0 (Very weak base) | Both are non-ionized at physiological pH (7.4).[1][2] |
| Dipole Moment | ~1.2 - 3.0 D | ~3.0 - 4.5 D | 1,3,4 aligns strongly in polar binding pockets.[1] |
Synthetic Accessibility & Pathways[1]
The synthetic routes for these scaffolds are distinct. The 1,2,4-oxadiazole synthesis is often driven by the "Amidoxime Route," while 1,3,4-oxadiazoles are typically accessed via "Hydrazide Cyclization."
Comparative Synthetic Workflow
Caption: Parallel synthetic workflows. 1,2,4-oxadiazoles proceed via amidoximes, while 1,3,4-oxadiazoles proceed via hydrazides.
Metabolic Stability & Toxicology[1]
1,2,4-Oxadiazole Liability: Reductive Ring Opening
While generally stable, 1,2,4-oxadiazoles can undergo ring opening in the presence of specific metabolic enzymes (reductases) or at extreme pH. A classic degradation pathway involves the cleavage of the weak O-N bond.
-
Mechanism: Nucleophilic attack at C5 (the most electrophilic center) or protonation of N4 followed by cleavage.
-
Case Study (BMS-708163): In the development of this
-secretase inhibitor, the 1,2,4-oxadiazole ring was found to open to an aryl nitrile metabolite under basic stress conditions.
1,3,4-Oxadiazole Liability: Hydrolysis
1,3,4-Oxadiazoles are generally more thermally stable but can hydrolyze to diacylhydrazines in strongly acidic or basic aqueous media. However, in physiological conditions, they are often superior to esters.
Stability Ranking:
Experimental Protocols
Protocol A: Synthesis of a 1,2,4-Oxadiazole (General Procedure)
Targeting the "Ataluren" scaffold type.
-
Amidoxime Formation:
-
Dissolve nitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).
-
Reflux for 3–6 hours (monitor by TLC).[2]
-
Concentrate in vacuo; precipitate with water to isolate the amidoxime.
-
-
Cyclization:
Protocol B: Synthesis of a 1,3,4-Oxadiazole (Dehydrative Cyclization)
Targeting the "Zibotentan" scaffold type.
-
Hydrazide Formation:
-
Reflux the starting methyl ester (1.0 eq) with hydrazine hydrate (5.0 eq) in ethanol for 4 hours.
-
Cool and filter the precipitate (hydrazide).[2]
-
-
Cyclization:
-
Suspend the hydrazide (1.0 eq) and the coupling carboxylic acid (1.0 eq) in POCl
(5–10 volumes). -
Caution: Reflux for 4–6 hours.[2] (POCl
acts as both solvent and dehydrating agent).[2] -
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralize with NaHCO
to pH 7.[2] -
Filter the solid product or extract with DCM.[2]
-
Protocol C: Comparative Metabolic Stability Assay (Microsomal)
-
Preparation: Prepare 10 mM DMSO stocks of the 1,2,4- and 1,3,4-analogs.
-
Incubation: Incubate test compounds (1 µM final) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2]
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Expectation: If the 1,2,4-oxadiazole shows high clearance, check for ring-opened metabolites (+18 Da for hydrolysis or specific mass shifts for reduction).
-
Case Studies in Drug Design
Case 1: Ataluren (1,2,4-Oxadiazole)
-
Indication: Duchenne Muscular Dystrophy (DMD).[1][2][5][6][7][8]
-
Role: The 1,2,4-oxadiazole core acts as a planar linker that mimics the peptide bond, allowing the molecule to bind to the ribosome and promote read-through of premature stop codons.
-
Selection Logic: The 1,2,4-isomer provided the necessary lipophilicity to cross cell membranes while maintaining a specific electrostatic profile required for ribosomal interaction.
Case 2: Raltegravir (1,3,4-Oxadiazole)
-
Role: The 1,3,4-oxadiazole ring (specifically a 5-methyl-1,3,4-oxadiazole) is attached to the pyrimidone core.[1]
-
Selection Logic: This moiety serves as a metabolically stable, electron-deficient heteroaromatic system that participates in metal chelation (Mg2+ in the active site) and improves water solubility compared to a phenyl or 1,2,4-oxadiazole analog.
References
-
Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link[1][2]
-
Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009. Link
-
BMS-708163 Stability Study: "Degradation kinetics and mechanism of an oxadiazole derivative." Journal of Pharmaceutical Sciences, 2012. Link
-
Ataluren Structure & Discovery: "PTC124 targets genetic disorders caused by nonsense mutations."[2] Nature, 2007. Link[1][2]
-
Raltegravir Discovery: "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry, 2008. Link[1][2]
Sources
- 1. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zibotentan - Wikipedia [en.wikipedia.org]
- 3. Raltegravir - Wikipedia [en.wikipedia.org]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ataluren - Wikipedia [en.wikipedia.org]
- 6. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ataluren | CAS No- 775304-57-9 [chemicea.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
Safety Operating Guide
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine proper disposal procedures
The following guide details the technical protocols for the safe containment and disposal of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine .
This procedure is designed for Senior Research Personnel and EHS Officers . It moves beyond generic "organic waste" instructions to address the specific stability profile of the 1,2,4-oxadiazole core and the reactivity of the primary aliphatic amine.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the dual-hazard nature of this molecule. It is not merely an organic base; it is a nitrogen-rich heterocycle.
| Feature | Chemical Implication | Disposal Consequence |
| Primary Amine | Basic (pKa ~9-10), Nucleophilic | Incompatible with Acids & Acylating Agents. Mixing with strong acids generates significant heat (exothermic), which can compromise the thermal stability of the oxadiazole ring. |
| 1,2,4-Oxadiazole Core | High Nitrogen Content, Potentially Energetic | Thermal Sensitivity. While the tert-butyl group provides steric stabilization, the oxadiazole ring is inherently less stable than simple aromatics. Avoid exposure to temperatures >50°C during waste consolidation. |
| Tert-Butyl Group | Lipophilic / Steric Bulk | Solubility. The compound is likely soluble in chlorinated solvents (DCM) or alcohols, but less soluble in neutral water. It belongs in the Organic Solvent waste stream, not aqueous. |
Waste Segregation Strategy (The "Kill" Step)
CRITICAL WARNING: Do NOT attempt to neutralize this amine with concentrated acids (HCl, H₂SO₄) in the waste container. The resulting exotherm can trigger a runaway decomposition of the oxadiazole ring.
Segregation Logic
This compound must be isolated from:
-
Oxidizers: (Peroxides, Nitrates)
Risk of hypergolic ignition. -
Acids:
Risk of uncontrolled exotherm. -
Aldehydes/Ketones:
Risk of polymerization/Schiff base formation (low hazard, but alters waste profile).
Visual Decision Tree: Waste Stream Selection
Use the following logic to determine the correct waste drum for this compound.
Figure 1: Decision logic for segregating oxadiazole amine waste streams to prevent incompatibility incidents.
Disposal Workflow: Step-by-Step
Phase 1: Bench-Level Preparation
-
Quenching (Only if reactive impurities are present): If the amine was used as a reagent and excess remains, do not quench. Dispose of it as raw material. If it is part of a reaction mixture with active electrophiles (e.g., acid chlorides), ensure the electrophiles are quenched with methanol before adding the amine to the waste container.
-
Labeling:
Phase 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why? Amine bases can etch certain lower-grade plastics over time, and amber glass protects the oxadiazole ring from UV-degradation which could form unstable byproducts.
-
-
Headspace: Leave at least 10% headspace. Nitrogen-containing heterocycles can off-gas slowly if decomposition begins.
Phase 3: Final Disposal (EHS/Contractor)
-
Method: High-Temperature Incineration.
-
RCRA Classification (USA):
-
If pure: Likely not P- or U-listed specifically.
-
If in solvent: D001 (Ignitable).
-
If toxic characteristics apply: D003 (Reactivity) is unlikely unless the specific oxadiazole derivative is proven explosive, but treat as Characteristic Hazardous Waste .
-
Emergency Procedures: Spill Response
If a spill occurs, the primary risk is inhalation of amine vapors and skin contact .
Spill Response Workflow
Figure 2: Operational workflow for containing amine spills.
Critical Tactic: Do NOT use paper towels or sawdust to absorb the neat liquid amine. Amines are basic and can catalyze the oxidation of cellulose (paper/wood), leading to a fire hazard in the waste bin.
-
Correct Absorbent: Vermiculite, diatomaceous earth, or clay-based kitty litter.
-
Surface Decontamination: After absorbing the bulk material, wipe the surface with a dilute (1-5%) Citric Acid solution to neutralize residual amine, followed by a water rinse [2].
References
-
BenchChem. (2025). Proper Disposal of 1,2,4-oxadiazole derivatives: A Guide for Laboratory Professionals. Retrieved from
-
Vanderbilt University EHS. (2025). Laboratory Guide for Managing Chemical Waste: Organic Amines. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Organic Amines and Heterocycles. Retrieved from
-
PubChem. (2025). Compound Summary: this compound. Retrieved from
Sources
Personal protective equipment for handling 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Executive Hazard Analysis
Compound Class: Heterocyclic Primary Amine / 1,2,4-Oxadiazole Derivative Primary Risks: Chemical Burns (Corrosive), Acute Toxicity, Thermal Sensitivity.
Handling 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine requires a dual-threat safety approach. You are managing the caustic nature of a primary alkyl amine alongside the potential energetic instability inherent to the 1,2,4-oxadiazole ring system. While the tert-butyl group provides steric stabilization, the nitrogen-rich core dictates that this compound be treated as a potential energetic material until Differential Scanning Calorimetry (DSC) data proves otherwise.
Critical Hazard Profile (Read-Across Methodology)
-
Skin/Eye: High probability of Skin Corrosion (Category 1B) or severe Irritation (Category 2) due to the basic ethan-1-amine tail [1].
-
Inhalation: Mucous membrane destruction; potential for respiratory sensitization.
-
Thermal Stability: 1,2,4-Oxadiazoles can exhibit exothermic decomposition. Avoid heating above 100°C without prior thermal screening [2].
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. The lipophilic tert-butyl group enhances skin permeation, while the amine functionality attacks protein structures.
Eye & Face Protection
| Component | Specification | Rationale |
| Primary | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate. The amine is likely a liquid or low-melting solid; vapors and splashes can bypass side-shields, causing irreversible corneal opacity. |
| Secondary | Face Shield (8-inch, Polycarbonate) | Required during synthesis scale-up (>5g) or when transferring volumes >10 mL. Protects face/neck from exothermic "runaway" splashes. |
Hand Protection (Glove Selection)
Protocol: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil / 0.1 mm). Acts as a dexterity layer.[1]
-
Outer Layer: High-Breakthrough Nitrile (minimum 8 mil / 0.2 mm) or Laminate (Silver Shield/4H) .
-
Why? Amines can degrade standard latex and thin nitrile rapidly. Laminate gloves offer >480 min breakthrough time for broad-spectrum amines [3].
-
-
Technique: Inspect for pinholes by air-inflation before donning. Change outer gloves immediately upon splash; change inner gloves every 2 hours.
Body & Respiratory Protection[1][2][3][4][5]
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant). Avoid synthetic blends (polyester) which can melt into skin during an exothermic flash fire.
-
Respiratory:
-
Primary: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary (Spill/Outside Hood): Full-face respirator with ABEK1 cartridges (Organic Vapor + Inorganic/Acid/Ammonia/Amine). The "K" designation is critical for ammonia/amine derivatives.
-
Risk-Based Handling Workflow
The following diagram outlines the decision logic for handling this compound, integrating thermal stability checks.
Figure 1: Decision logic for handling 1,2,4-oxadiazole amines. Note the mandatory DSC check for larger scales due to potential ring instability.
Operational Protocols
A. Storage and Stability[4]
-
Temperature: Store at 2–8°C . While the tert-butyl group adds stability, keeping the amine cold reduces vapor pressure and degradation rates.
-
Atmosphere: Store under Argon or Nitrogen . Amines readily absorb CO₂ from the air to form carbamate salts, altering stoichiometry and purity.
-
Segregation: Keep strictly separate from oxidizing agents (peroxides, nitrates) and strong acids . The reaction with acids is highly exothermic; reaction with oxidizers can trigger ring cleavage or combustion.
B. Weighing and Transfer
-
Static Control: 1,2,4-oxadiazoles can be static-sensitive. Use an ionizing fan or antistatic gun on the weigh boat before transfer.
-
Containment: Weigh inside the fume hood. If the balance is external, tare the vial, move to the hood to add the compound, cap tightly, and return to the balance. Never transport the open solid/liquid across the lab bench.
-
Solvent Choice: Dissolve in non-halogenated solvents (e.g., Methanol, THF) if possible. Avoid DCM if amine alkylation is not intended, as secondary reactions can occur over time.
C. Reaction Setup (The "Exotherm Check")
-
Causality: The primary amine is a nucleophile; the oxadiazole is an electron-withdrawing heterocycle.
-
Protocol: When adding this reagent to an electrophile (e.g., acid chloride, isocyanate):
-
Cool the reaction vessel to 0°C.
-
Add the amine dropwise.
-
Monitor internal temperature. A spike >10°C indicates a risk of thermal runaway.
-
Emergency Response & Disposal
Spill Cleanup (In Fume Hood)
-
Evacuate the immediate area if the spill is >50 mL.
-
Don PPE: Goggles, Face Shield, Laminate Gloves.
-
Neutralize: Do not use water immediately (amines are basic). Cover the spill with a Dry Sand/Soda Ash mixture or a commercial Amphoteric Absorbent .
-
Collect: Scoop into a waste container labeled "Basic Organic Waste - High Nitrogen."
First Aid (Self-Validating Steps)
-
Skin Contact: Immediate flush with water for 15 minutes .[1][2][3][4][5][6] Validation: Do not stop until the "soapy" feeling (saponification of skin lipids) is entirely gone.
-
Eye Contact: Flush for 15 minutes. Critical: Physically hold eyelids open to ensure irrigation of the fornix.
Disposal[1][6][7][8][9][10][11]
-
Classification: Hazardous Chemical Waste.
-
Method: Incineration is the only acceptable method.
-
Warning: Clearly label the waste tag with "Contains 1,2,4-Oxadiazole - Potential Energetic." This alerts waste handlers to avoid compacting or subjecting the drum to mechanical shock [4].
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
- Pace, A., & Buscemi, S. (2018).Thermal stability and rearrangement of 1,2,4-oxadiazoles. Advances in Heterocyclic Chemistry. (Contextual grounding on ring stability).
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
